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Core Science & Biosynthesis

Foundational

The Critical Role of m5Um in tRNA T-Loop Stabilization and Thermal Adaptation

This is an in-depth technical guide on the role of 5-methyl-2'-O-methyluridine (m5Um) in tRNA T-loop stabilization. Executive Summary The stability of Transfer RNA (tRNA) is predicated on a delicate equilibrium of second...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role of 5-methyl-2'-O-methyluridine (m5Um) in tRNA T-loop stabilization.

Executive Summary

The stability of Transfer RNA (tRNA) is predicated on a delicate equilibrium of secondary and tertiary interactions, most notably the "elbow" region formed by the interdigitation of the D- and T-loops.[1][2][3] While 5-methyluridine (m5U, Ribothymidine) at position 54 is a universally conserved modification essential for this interaction, its hypermodified derivative, 5-methyl-2'-O-methyluridine (m5Um) , represents an evolutionary leap in structural rigidity.[4] Found predominantly in hyperthermophilic archaea and specific bacterial contexts, m5Um confers extreme thermal stability and resistance to hydrolytic cleavage.

This guide dissects the structural mechanics of m5Um, its biosynthetic origins, and its increasing relevance in the design of nuclease-resistant RNA therapeutics.

Structural Mechanistics: The "Rigidifying" Effect

The T-loop of tRNA (nucleotides 54–60) is a structural keystone. In canonical tRNAs, position 54 is occupied by m5U, which pairs with m1A58 (or A58) via a Reverse Hoogsteen interaction.[5][6][7] The transition from m5U to m5Um involves the addition of a methyl group to the 2'-hydroxyl of the ribose. This seemingly minor addition has profound structural consequences.

1.1 The C3'-endo Sugar Pucker Enforcement

The primary contribution of the 2'-O-methyl group is steric.[4] In unmodified RNA, the ribose sugar exists in dynamic equilibrium between C2'-endo (S-type, favored in B-form DNA) and C3'-endo (N-type, favored in A-form RNA) conformations.[4]

  • Steric Clash: The bulky 2'-O-methyl group creates a steric clash with the nucleobase and the phosphate backbone if the sugar attempts to adopt the C2'-endo conformation.[4]

  • Conformational Lock: This forces the ribose into a rigid C3'-endo conformation.[4]

  • A-Form Helix Stabilization: Since the T-loop participates in a tight turn that mimics A-form geometry to stack with the D-loop, the pre-organized C3'-endo pucker of m5Um reduces the entropic cost of folding, significantly stabilizing the tertiary structure.

1.2 Hydrolysis Resistance

The 2'-hydroxyl group is the nucleophile responsible for RNA self-hydrolysis (via 2',3'-cyclic phosphate formation).[4] Methylation of this oxygen (2'-O-Me) renders it chemically inert, protecting the tRNA backbone from:

  • Alkaline Hydrolysis: Prevents in-line attack on the adjacent phosphate.

  • Nuclease Degradation: Sterically blocks the active sites of many ribonucleases.

1.3 T-Loop/D-Loop Intercalation

The m5Um54 residue is part of a "stacking sandwich."[4] It stacks between G53 and Psi55. The increased hydrophobicity from the two methyl groups (one on the base, one on the ribose) enhances van der Waals forces within the hydrophobic core of the tRNA elbow, raising the melting temperature (


) of the molecule by 2–5°C compared to m5U alone.

Table 1: Comparative Stability Metrics of Uridine Modifications at Position 54

FeatureUridine (U)5-Methyluridine (m5U)5-Methyl-2'-O-methyluridine (m5Um)
Base Modification NoneMethylation at C5Methylation at C5
Ribose Modification NoneNoneMethylation at 2'-OH
Sugar Pucker Preference C3'-endo / C2'-endo equilibriumSlight C3'-endo biasLocked C3'-endo
Hydrolysis Resistance LowLowHigh
Thermal Contribution Baseline+2°C to

+4°C to +6°C to

Primary Organism Mycoplasma / MitochondriaBacteria / EukaryotesHyperthermophiles
Biosynthesis and Enzymology

The synthesis of m5Um is a sequential process. It does not occur in a single step but requires distinct enzymes for base methylation and ribose methylation. In hyperthermophiles like Pyrococcus furiosus or Sulfolobus acidocaldarius, this pathway is critical for survival at temperatures >80°C.

2.1 Step 1: Base Methylation (U

m5U)
  • Enzyme: TrmA (Bacteria) or Trm2 (Eukaryotes/Archaea).[8][9]

  • Mechanism: S-adenosylmethionine (SAM)-dependent methylation of the C5 position of the uracil ring.[10]

  • Alternative: In some organisms lacking TrmA, the folate-dependent enzyme TrmFO catalyzes this step using methylene-tetrahydrofolate.[4][7]

2.2 Step 2: Ribose Methylation (m5U

m5Um)
  • Enzyme: C/D box sRNP (Archaea) or specific 2'-O-methyltransferases (e.g., TrmH homologs).[4]

  • Mechanism: In Archaea, this is often guided by small nucleolar-like RNAs (sRNAs) containing C/D box motifs. The sRNA base-pairs with the target tRNA region, positioning the methyltransferase (Fibrillarin homolog) exactly at the 2'-OH of residue 54.

  • Note: This step is distinct from the TrmA reaction and occurs post-transcriptionally after the base is already modified.

Biosynthesis cluster_0 Biosynthetic Pathway in Hyperthermophiles U54 Uridine (U54) (Flexible Sugar) m5U54 5-Methyluridine (m5U54) (Base Stabilized) U54->m5U54 C5-Methylation m5Um54 m5Um54 (Hyper-Rigid / Locked) m5U54->m5Um54 2'-O-Methylation TrmA Enzyme: TrmA / Trm2 (SAM-dependent) TrmA->m5U54 CD_Box Enzyme: C/D Box sRNP (Guide RNA directed) CD_Box->m5Um54

Caption: Sequential biosynthetic pathway of m5Um formation involving base methylation followed by ribose methylation.

Experimental Protocols

To validate the presence and functional role of m5Um, researchers must employ high-resolution mass spectrometry and thermal denaturation assays.

3.1 Protocol A: LC-MS/MS Quantification of m5Um

This protocol distinguishes m5Um from its isomer m5U based on retention time and fragmentation patterns.[4]

Reagents:

  • Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.

  • LC-MS Grade Acetonitrile and Ammonium Acetate.[4]

Workflow:

  • tRNA Purification: Isolate total tRNA using anion-exchange chromatography (e.g., NucleoBond) or PAGE purification.

  • Enzymatic Digestion:

    • Incubate 5 µg tRNA with Nuclease P1 (1 U) in 20 mM NH₄OAc (pH 5.3) at 37°C for 2 hours.

    • Add NH₄HCO₃ (to pH 8.0) and Phosphodiesterase I / Alkaline Phosphatase. Incubate 2 hours at 37°C.

    • Filter through 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 5 mM NH₄OAc (pH 5.3); B: Acetonitrile.

    • Gradient: 0–10% B over 20 mins.

    • Detection: Triple Quadrupole MS in Positive Ion Mode (ESI+).

    • Transition Monitoring (MRM):

      • m5U: Precursor m/z 259

        
         Product m/z 127 (Base loss).
        
      • m5Um: Precursor m/z 273

        
         Product m/z 127 (Base loss + Ribose Methyl retention on neutral loss). Note: The ribose methyl group adds 14 Da to the nucleoside mass.
        
3.2 Protocol B: Thermal Denaturation (

) Assay

Objective: Quantify the stabilizing effect of m5Um.

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl. (Avoid Mg²⁺ initially to observe intrinsic modification effects, or add 1 mM MgCl₂ for physiological relevance).

  • Sample: 1 µM purified tRNA (Wild Type vs. Hypomodified Mutant).

  • Measurement:

    • Use a UV-Vis spectrophotometer with a Peltier temperature controller.[4]

    • Monitor Absorbance at 260 nm (

      
      ).
      
    • Ramp temperature from 20°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the first derivative (

    
    ). The peak indicates the 
    
    
    
    .
    • Expected Result: tRNA containing m5Um should exhibit a

      
       shift of +3–6°C compared to unmodified transcripts.
      
Therapeutic Relevance

The principles of m5Um stabilization are directly applicable to the development of RNA Therapeutics (mRNA vaccines, siRNA, aptamers).

  • Exo-Nuclease Resistance: Incorporating 2'-O-methylated bases (like m5Um) at the 3' and 5' termini of therapeutic RNAs drastically increases half-life in serum by blocking exonuclease digestion.[4]

  • Immune Evasion: 2'-O-methylation is a "self" marker.[4] High levels of m5Um or similar 2'-O-Me modifications prevent activation of TLR7/TLR8 and RIG-I, reducing immunotoxicity of synthetic RNAs.[4]

  • Codon Optimization: In tRNA replacement therapies (for nonsense mutations), engineering tRNAs with m5Um at position 54 ensures the synthetic tRNA folds correctly and resists degradation in the patient's cells.

References
  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Source: PNAS (2024) URL:[4][11][Link]

  • The Role of Posttranscriptional Modification in Stabilization of Transfer RNA from Hyperthermophiles. Source: Biochemistry (1994/2025) URL:[Link]

  • Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Source: Nucleic Acids Research (2023) URL:[Link]

  • tRNA Modifications: Impact on Structure and Thermal Adaptation. Source: MDPI Biomolecules (2017) URL:[Link]

  • Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Source: Nucleic Acids Research (2015) URL:[4][Link]

Sources

Exploratory

Technical Guide: Biosynthesis of 2'-O-Methylribothymidine (m⁵Um) in Eukaryotes

This is an in-depth technical guide on the biosynthesis, enzymology, and functional characterization of 2'-O-methylribothymidine (m⁵Um) in eukaryotes. Executive Summary 2'-O-methylribothymidine (m⁵Um) , chemically define...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biosynthesis, enzymology, and functional characterization of 2'-O-methylribothymidine (m⁵Um) in eukaryotes.

Executive Summary

2'-O-methylribothymidine (m⁵Um) , chemically defined as 5,2'-O-dimethyluridine , is a hypermodified nucleoside found in specific eukaryotic transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs). Unlike the ubiquitous 5-methyluridine (m⁵U, ribothymidine) found in the T-loop of nearly all eukaryotic tRNAs, m⁵Um represents a "double-lock" modification where both the uracil base (C5 position) and the ribose sugar (2'-hydroxyl group) are methylated.

This guide details the convergent biosynthetic pathways responsible for m⁵Um formation, distinguishing between the well-characterized base methylation machinery (TRMT2A/Trm2) and the context-dependent ribose methylation events. It further explores the critical role of m⁵Um in thermodynamic stabilization and immune evasion (TLR7 suppression), making it a high-value target for mRNA therapeutic engineering.

Chemical & Structural Context

To understand the biosynthesis, one must distinguish m⁵Um from its mono-methylated precursors.

FeatureUridine (U)2'-O-Methyluridine (Um)Ribothymidine (m⁵U)2'-O-Methylribothymidine (m⁵Um)
Base Mod NoneNoneMethyl at C5Methyl at C5
Ribose Mod NoneMethyl at 2'-OHNoneMethyl at 2'-OH
Mass Shift 0 Da+14 Da+14 Da+28 Da
Conformation C3'-endo/C2'-endo mixC3'-endo (rigid)C3'-endo (rigid)Hyper-rigid (C3'-endo)
Primary Writer RNA PolFibrillarin/TrmsTRMT2A/Trm2Dual Enzyme Action

Biosynthesis Pathway: The Convergent Mechanism

The formation of m⁵Um in eukaryotes is not catalyzed by a single "m⁵Um synthase." Instead, it is the product of two distinct methylation events.[1] Evidence from kinetic isotope labeling (NAIL-MS) and genetic knockouts indicates that these steps are often independent, though their order can be substrate-specific.

The Pathway Architecture

The biosynthesis proceeds via two potential routes, depending on whether the base or the ribose is modified first. In eukaryotic tRNA (e.g., Dictyostelium developmental tRNA), the accumulation of m⁵Um suggests a regulated addition of the 2'-O-methyl group to an existing m⁵U or the base methylation of a Um precursor.

Enzyme 1: The Base Methyltransferase (C5-Writer)
  • Enzyme: TRMT2A (Human) / Trm2 (Yeast).[2][3]

  • Reaction: S-adenosylmethionine (SAM) + Uridine

    
     5-methyluridine (m⁵U) + S-adenosylhomocysteine (SAH).
    
  • Mechanism: The enzyme employs a covalent catalysis mechanism involving a conserved cysteine residue (nucleophilic attack on C6) to activate C5 for methylation.

  • Specificity: Highly specific for position 54 in the T

    
    C loop of tRNA.
    
Enzyme 2: The Ribose Methyltransferase (2'-O-Writer)
  • Enzyme: Context-dependent.

    • rRNA:[4][5][6][7]Fibrillarin (FBL) complexed with C/D box snoRNAs.

    • tRNA:[3][4][7][8][9][10][11][12][13][14] Specific non-snoRNA methyltransferases (e.g., homologs of Trm7 , Trm13 , or specialized developmental enzymes).

  • Reaction: SAM + Uridine-OH

    
     2'-O-methyluridine (Um) + SAH.
    
  • Evidence of Independence: Studies using 5-Fluorouracil (5-FU) inhibition show that when TRMT2A is blocked (preventing m⁵U formation), the ribose methylation still occurs, leading to the accumulation of Um instead of m⁵Um.[6] This proves the ribose writer does not strictly require the C5-methyl group as a prerequisite.

Pathway Visualization (Graphviz)

Biosynthesis_m5Um cluster_regulation Regulation (e.g., Dictyostelium) U Uridine (U) m5U Ribothymidine (m⁵U) (Base Methylated) U->m5U C5-Methylation Um 2'-O-Methyluridine (Um) (Ribose Methylated) U->Um 2'-O-Methylation m5Um 2'-O-Methylribothymidine (m⁵Um) m5U->m5Um Ribose Methylation TRMT2A TRMT2A / Trm2 (SAM-dependent) m5U->TRMT2A Um->m5Um C5-Methylation (TRMT2A) RiboseMT Ribose MTase (Fibrillarin or Trm) Um->RiboseMT

Figure 1: Convergent biosynthetic pathway of m⁵Um.[14] The modification can arise via base methylation followed by ribose methylation or vice versa, mediated by distinct enzyme classes.

Functional Significance

Thermodynamic Stability

The addition of the 2'-O-methyl group locks the ribose sugar into the C3'-endo conformation. When combined with the C5-methyl group (which enhances base stacking), m⁵Um provides superior thermal stability compared to m⁵U alone. This is critical in:

  • Hyperthermophiles: Maintaining tRNA structure at high temperatures.

  • Eukaryotic Development: In Dictyostelium, the switch from rT to m⁵Um at position 54 correlates with spore formation, requiring robust translational machinery.

Immunogenicity & mRNA Therapeutics

m⁵Um is a potent "self" marker.

  • TLR7 Evasion: Unmodified U and even m⁵U can stimulate Toll-like Receptor 7 (TLR7). However, the 2'-O-methylation in m⁵Um sterically hinders TLR7 binding.

  • Application: Synthetic incorporation of m⁵Um into mRNA vaccines or therapeutics can significantly reduce immunotoxicity and increase translational capacity.

Experimental Protocols: Detection & Characterization

To definitively identify m⁵Um and distinguish it from m⁵U/Um isomers, a mass spectrometry-based approach is required.

Protocol: NAIL-MS (Nucleic Acid Isotope Labeling - Mass Spectrometry)

This protocol allows for the dynamic tracking of methylation events in vivo.

Reagents:

  • 13C,15N-labeled Uracil or Methionine (for stable isotope labeling).

  • Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase.

  • LC-MS/MS System (e.g., Triple Quadrupole).

Workflow:

  • Metabolic Labeling: Culture cells (e.g., HEK293 or Yeast) in media containing isotope-labeled precursors to distinguish pre-existing vs. newly synthesized RNA.

  • RNA Isolation: Purify tRNA or rRNA fractions using size-exclusion chromatography or PAGE.

  • Enzymatic Digestion:

    • Incubate 1-5 µg RNA with Nuclease P1 (2h, 37°C) to release nucleotides.

    • Add Alkaline Phosphatase (1h, 37°C) to generate nucleosides.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic acid in H2O (A) / Acetonitrile (B).

    • Transitions: Monitor specific mass-to-charge (m/z) transitions.

      • m⁵U: 259

        
         127
        
      • Um: 259

        
         113 (Ribose loss differs)
        
      • m⁵Um: 273

        
         127 (Base fragment m⁵U)
        
Visualization of Analytical Workflow

NAIL_MS_Workflow Step1 Step 1: Metabolic Labeling (13C/15N Methionine) Step2 Step 2: RNA Purification (tRNA/rRNA Isolation) Step1->Step2 Step3 Step 3: Enzymatic Hydrolysis (Nuclease P1 + AP) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis (MRM Mode) Step3->Step4 Decision Differentiation Criteria Step4->Decision Result1 m5U (m/z 259) Decision->Result1 -14 Da Result2 m5Um (m/z 273) Decision->Result2 Target

Figure 2: NAIL-MS workflow for differentiating m⁵Um from mono-methylated isomers.

References

  • Witzenberger, M., et al. (2023). "Human TRMT2A methylates tRNA and contributes to translation fidelity."[15] Nucleic Acids Research.[8][15] Link

  • Dingermann, T., et al. (1979). "Occurrence and characterization of a developmental transfer RNA in Dictyostelium discoideum with uridine 54 in place of ribothymidine." European Journal of Biochemistry. Link

  • Ayadi, L., et al. (2019). "2'-O-ribose methylation of ribosomal RNAs: Natural diversity in living organisms, biological processes, and diseases." MDPI Genes. Link

  • Kielkowski, P., et al. (2025). "NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment." Oxford Academic. Link

  • Ge, J., et al. (2020). "FICC-Seq: a method for enzyme-specified profiling of methyl-5-uridine in cellular RNA." Nucleic Acids Research.[8][15] Link

Sources

Foundational

Fibrillarin-mediated 2'-O-methylation of 5-methyluridine

Title: Engineering the Stealth Motif: A Technical Guide to Fibrillarin-Mediated 2'-O-Methylation of 5-Methyluridine (m5Um) Executive Summary The modification of RNA nucleosides is a pivotal frontier in therapeutic develo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Stealth Motif: A Technical Guide to Fibrillarin-Mediated 2'-O-Methylation of 5-Methyluridine (m5Um)

Executive Summary

The modification of RNA nucleosides is a pivotal frontier in therapeutic development, particularly for mRNA vaccines and replacement therapies. While 5-methyluridine (m5U, or ribothymidine) is a well-characterized base modification known to enhance structural stability, its combination with ribose 2'-O-methylation generates 5,2'-O-dimethyluridine (m5Um) .[1] This "hyper-modified" residue exhibits synergistic properties: it drastically reduces Toll-like Receptor 7 (TLR7) stimulation and confers superior nuclease resistance.

This guide details the enzymatic installation of the 2'-O-methyl group onto an m5U scaffold using Fibrillarin (FBL) , the catalytic subunit of the C/D box small nucleolar ribonucleoprotein (snoRNP). Unlike standalone enzymes, FBL utilizes a programmable antisense guide RNA, offering researchers precise control over the modification site. This document provides the mechanistic basis, experimental protocols, and validation strategies required to engineer m5Um motifs for therapeutic applications.

Part 1: Mechanistic Foundations

The Enzymatic Machinery: C/D Box snoRNP

Fibrillarin does not act alone. In eukaryotic systems, it functions as the catalytic core of a complex ribonucleoprotein. For in vitro engineering and characterization, the archaeal homologs (typically from Sulfolobus solfataricus or Pyrococcus furiosus) are preferred due to their high stability and ease of reconstitution.

  • Fibrillarin (FBL/Nop1): The S-adenosylmethionine (SAM)-dependent methyltransferase.[2][3] It targets the 2'-hydroxyl (2'-OH) of the ribose.[2][3][4]

  • Nop56/Nop58 (Archaeal Nop5): Scaffolding proteins that bridge FBL to the guide RNA.

  • 15.5kD (Archaeal L7Ae): An RNA-binding protein that recognizes the K-turn motif of the guide RNA, initiating complex assembly.

The Programmable Guide (snoRNA)

The specificity of Fibrillarin is dictated entirely by the C/D box snoRNA.

  • The C Box (RUGAUGA) and D Box (CUGA): Conserved motifs that bind the proteins.[5]

  • The Antisense Guide: A sequence (10–21 nt) complementary to the target RNA.

  • The N+5 Rule: Methylation occurs exactly 5 nucleotides upstream of the D box (or D' box) within the paired region.[5]

Substrate Specificity: The m5U Challenge

Fibrillarin modifies the ribose, theoretically independent of the base identity. However, when the target is 5-methyluridine (m5U) , the enzyme must accommodate the C5-methyl group on the uracil ring. Structural studies indicate that the active site of FBL is spacious enough to tolerate this base modification, provided the Watson-Crick base pairing between the guide RNA and the m5U target remains stable.

Diagram 1: The Fibrillarin-Mediated m5Um Reaction Mechanism

FBL_Mechanism cluster_inputs Reaction Components cluster_outputs Reaction Products SAM SAM (Methyl Donor) Complex Catalytic Complex (Guide pairs with m5U) SAM->Complex Target Target RNA (Contains m5U) Target->Complex snoRNP C/D Box snoRNP (FBL + Guide RNA) snoRNP->Complex N+5 Rule Targeting SAH SAH (Byproduct) Complex->SAH Product m5Um-RNA (5,2'-O-dimethyluridine) Complex->Product Methyl Transfer to 2'-OH

Caption: Fibrillarin utilizes a guide RNA to locate the m5U residue (N+5 rule) and transfers a methyl group from SAM to the 2'-OH, creating m5Um.

Part 2: Experimental Protocol

This protocol describes the in vitro synthesis of m5Um using a reconstituted archaeal snoRNP system. This system is more robust than human equivalents for biochemical assays.

Reagents and Equipment
ComponentSpecificationFunction
Recombinant Proteins S. solfataricus FBL, Nop5, L7AeCore enzymatic machinery.
Guide RNA (snoRNA) In vitro transcribed (IVT)Directs FBL to the specific m5U site.
Target RNA Synthetic oligo containing m5UThe substrate (e.g., T-loop mimic).
SAM S-adenosylmethionine (3H-labeled or cold)Methyl group donor.
Reaction Buffer 20 mM HEPES (pH 7.5), 150 mM NaCl, 1.5 mM MgCl2Physiological mimic.
Step-by-Step Workflow

Step 1: Guide RNA Design Design the snoRNA such that the antisense element is perfectly complementary to the target sequence flanking the m5U residue. Ensure the m5U aligns exactly 5 nucleotides upstream of the D-box sequence (CUGA).[5]

Step 2: RNP Reconstitution

  • Mix: Combine L7Ae, Nop5, and FBL proteins in a molar ratio of 1:1:1 (typically 1 µM each).

  • Add Guide: Add the guide RNA (1 µM) to the protein mix.

  • Incubate: Heat to 70°C for 10 minutes (for thermophilic archaeal proteins) to allow self-assembly, then cool slowly to room temperature. Note: If using human proteins, incubate at 37°C.

Step 3: The Methylation Reaction

  • Prepare Reaction Mix :

    • Reconstituted snoRNP (200 nM final).

    • Target m5U-RNA (1 µM final).

    • SAM (50 µM final).

    • Buffer to final volume (20 µL).

  • Incubate: 60 minutes at 65°C (archaeal) or 37°C (human).

  • Quench: Add 0.1% SDS or perform phenol-chloroform extraction to stop the reaction.

Step 4: Purification Purify the modified RNA using ethanol precipitation or a spin column (e.g., Zymo Oligo Clean & Concentrator) to remove proteins and unreacted SAM.

Part 3: Analytical Validation

Verifying the m5Um double modification is challenging because standard sequencing (cDNA synthesis) often wipes out modification data. Two orthogonal methods are required: RiboMethSeq (for position) and LC-MS/MS (for chemical identity).

LC-MS/MS (Gold Standard)

Liquid Chromatography coupled with Tandem Mass Spectrometry provides definitive proof of the +14 Da mass shift (methyl group) on the ribose of the m5U nucleotide.

  • Digestion: Digest RNA to single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Detection: Monitor specific mass transitions.

    • m5U (Parent): m/z 259 → 127 (Base fragment).

    • m5Um (Target): m/z 273 → 127 (Base fragment).

    • Note: The retention time of m5Um will be significantly later (more hydrophobic) than m5U.

RiboMethSeq (High-Throughput Mapping)

This method exploits the resistance of the 2'-O-methylated bond to alkaline hydrolysis.[6]

  • Fragmentation: Subject RNA to alkaline hydrolysis (pH 9.6, 95°C).

  • Library Prep: Ligate adapters and sequence.

  • Analysis: Calculate "Score C". A drop in coverage at the 5' and 3' ends of the m5U site indicates protection (methylation).

Diagram 2: Analytical Validation Workflow

Validation_Workflow cluster_MS Chemical Identity (LC-MS/MS) cluster_Seq Positional Mapping (RiboMethSeq) Sample Reaction Product (Putative m5Um-RNA) Digestion Enzymatic Digestion (Nuclease P1 + AP) Sample->Digestion Hydrolysis Alkaline Hydrolysis (pH 9.6, 95°C) Sample->Hydrolysis MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Peak_ID Detection of m/z 273 (m5Um Nucleoside) MS_Analysis->Peak_ID Library Library Prep & Sequencing Hydrolysis->Library Bioinfo Score C Calculation (Cleavage Protection) Library->Bioinfo

Caption: Dual-stream validation ensures both the chemical nature (MS) and precise location (Seq) of the modification.

Part 4: Therapeutic Implications

The synthesis of m5Um is not merely an academic exercise; it has direct relevance to the development of "stealth" RNA therapeutics.

Immune Evasion (TLR7 Antagonism)

Toll-like Receptor 7 (TLR7) recognizes single-stranded RNA rich in Uridine.

  • m5U alone: Reduces TLR7 activation moderately compared to Uridine.

  • m5Um (Synergy): Research demonstrates that the combination of base (m5) and ribose (Nm) methylation acts synergistically. The m5Um residue effectively "blinds" TLR7, preventing the induction of Interferon-alpha (IFN-α) and other inflammatory cytokines. This is critical for mRNA replacement therapies where repeated dosing is required.

Nuclease Stability

The 2'-O-methyl group protects the phosphodiester backbone from nucleolytic attack.[7][8] By installing m5Um at strategic locations (e.g., loop regions or 5' termini), the half-life of therapeutic mRNA or sgRNA (for CRISPR) can be significantly extended.

References

  • Gehrig, S. et al. (2018). Double methylation of tRNA-U54 to 2'-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7. Nucleic Acids Research. Link

  • Kiss-László, Z. et al. (1996).[3] Site-specific ribose methylation of preribosomal RNA: a novel function for small nucleolar RNAs. Cell. Link

  • Omer, A. D. et al. (2002).[3] In vitro reconstitution and activity of a C/D box methylation guide ribonucleoprotein complex. Proceedings of the National Academy of Sciences. Link

  • Marchand, V. et al. (2016). Illumina-based RiboMethSeq approach for mapping of 2'-O-Me residues in RNA.[7][8][9][10] Nucleic Acids Research. Link

  • Ayadi, L. et al. (2019).[3] 2'-O-methylation of RNA: A key to the stability and function of RNA therapeutics. Wiley Interdisciplinary Reviews: RNA. Link

Sources

Exploratory

Evolutionary Conservation and Functional Dynamics of m5Um in Thermophilic Organisms

Executive Summary The epitranscriptomic landscape of thermophilic organisms reveals a highly specialized array of RNA modifications designed to maintain structural integrity at extreme temperatures. Among these, the hype...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epitranscriptomic landscape of thermophilic organisms reveals a highly specialized array of RNA modifications designed to maintain structural integrity at extreme temperatures. Among these, the hypermodification m5Um (5,2'-O-dimethyluridine, or 2'-O-methylribothymidine) stands out as a master regulator of RNA thermodynamics and immune evasion. Found predominantly at position 54 of the tRNA T-loop, m5Um represents a synergistic evolutionary adaptation that combines base-stacking enhancement with ribose conformational restriction.

This technical guide explores the mechanistic causality behind m5Um's thermal stability, its evolutionary conservation across domains, and its emerging implications for the development of immunosilent mRNA therapeutics. Furthermore, we provide self-validating, step-by-step experimental protocols for the precise detection and quantification of m5Um using LC-MS/MS and high-throughput RiboMethSeq.

Thermodynamic Causality of m5Um in Extreme Environments

In thermophilic bacteria (e.g., Thermus thermophilus) and archaea (e.g., Sulfolobus acidocaldarius), the structural integrity of the translation machinery is constantly threatened by thermal denaturation[1]. To counteract this, these organisms employ a network of post-transcriptional modifications. The formation of m5Um at position 54 is a prime example of convergent thermodynamic optimization[2].

The extraordinary stability conferred by m5Um is rooted in two distinct but synergistic chemical alterations:

  • 2'-O-Methylation (Ribose modification): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces steric hindrance. This physical constraint forces the ribose ring into a C3'-endo conformation , which is the canonical sugar pucker of the stable A-form RNA double helix. This pre-organizes the RNA backbone, drastically reducing the entropic penalty of folding at high temperatures.

  • C5-Methylation (Base modification): The methyl group at the 5-position of the uracil ring increases the lipophilicity and polarizability of the nucleobase. This enhances hydrophobic base-stacking interactions with adjacent residues (such as G53 and Ψ55) and strengthens the critical reverse Hoogsteen base pair with A58 (or m1A58)[3][4].

When combined as m5Um, these modifications provide a compounding thermodynamic advantage that prevents the local melting of the T-loop, thereby preserving the L-shaped tertiary structure of the tRNA required for ribosomal decoding.

Evolutionary Conservation and Immune Evasion (TLR7)

While originally evolved as a thermal adaptation in archaea and bacteria, the m5Um modification has been conserved through evolution and is found in specific eukaryotic tRNAs, such as human tRNA


[3].
The Immunosilencing Exaptation

For drug development professionals, the evolutionary conservation of m5Um has profound implications for RNA therapeutics. Mammalian innate immune systems, specifically Toll-Like Receptor 7 (TLR7) located in the endosome, have evolved to detect unmodified, foreign single-stranded RNA.

Recent structural and functional studies demonstrate that the synergistic presence of both the C5 and 2'-O methyl groups in m5Um acts as a potent immunosilencer[1]. Neither Um54 nor m5U54 alone can produce the same effect. The dual-methylation alters the hydrogen-bonding pattern and lipophilic surface of the RNA, effectively antagonizing TLR7 activation and preventing the downstream interferon cascade. This makes m5Um a highly attractive modification for designing non-immunogenic mRNA vaccines and transcript-replacement therapies.

Quantitative Summary of m5Um Properties

Table 1: Thermodynamic and Functional Contributions of U54 Modifications

ModificationStructural EffectThermodynamic ContributionFunctional Implication
U54 (Unmodified)High flexibilityBaselineProne to thermal denaturation
m5U54 Enhanced base stacking+1.5 to +2.0 kcal/molStabilizes T-loop via reverse Hoogsteen pairing
Um54 C3'-endo ribose puckering+0.5 to +1.0 kcal/molIncreases backbone rigidity
m5Um54 Synergistic stacking & puckering> +2.5 kcal/molExtreme thermal stability & potent TLR7 immunosilencing

Table 2: Evolutionary Distribution of m5Um

DomainRepresentative OrganismTarget RNAKey Modifying Enzymes
Archaea Sulfolobus acidocaldariustRNA (Position 54)aTrm / C/D box snoRNPs[1]
Bacteria Thermus thermophilustRNA (Position 54)TrmFO / TrmA[2]
Eukarya Homo sapienstRNA

TRMT2A / TRMT61A (Network)[3]

Biosynthetic Machinery

The biosynthesis of m5Um is typically a sequential, two-step enzymatic process. First, a C5-methyltransferase (such as the SAM-dependent TrmA or the folate/FAD-dependent TrmFO) installs the 5-methyl group to form m5U[2]. Subsequently, a 2'-O-methyltransferase (often guided by C/D box snoRNPs in archaea and eukaryotes) targets the ribose sugar[5].

Biosynthesis U54 Uridine (U54) TrmA C5-Methyltransferase (e.g., TrmA / TrmFO) U54->TrmA m5U 5-methyluridine (m5U54) NmMTase 2'-O-Methyltransferase (e.g., aTrm / snoRNP) m5U->NmMTase m5Um 5,2'-O-dimethyluridine (m5Um54) TrmA->m5U SAM / Folate NmMTase->m5Um SAM

Figure 1: Biosynthetic pathway of m5Um54 from U54 via sequential C5 and 2'-O methylations.

Experimental Methodologies for m5Um Analysis

Accurate detection of m5Um requires overcoming the very steric hindrance that makes the modification so stable. Standard RNA digestion and sequencing protocols frequently fail because the 2'-O-methyl group blocks the transesterification reactions utilized by common RNases and reverse transcriptases[6]. The following self-validating protocols are engineered to bypass these limitations.

Protocol 1: LC-MS/MS Quantification of m5Um

This protocol utilizes a specialized enzymatic cocktail to force the complete monomerization of heavily modified thermophilic RNA.

Causality of Design: Standard Nuclease P1 digestion is severely inhibited by 2'-O-methylated dinucleotides because it relies on the flexibility of the unmodified ribose. To ensure absolute quantification and prevent false-negative underrepresentation of m5Um, Snake Venom Phosphodiesterase (SVPD) is introduced. SVPD acts as a robust 3'→5' exonuclease that forcefully cleaves 2'-O-methylated linkages.

  • RNA Denaturation: Resuspend 1 µg of purified tRNA in 10 µL of RNase-free water. Heat to 95°C for 3 minutes and immediately snap-cool on ice to resolve hyper-stable secondary structures.

  • Primary Digestion: Add 1 U of Nuclease P1 in 10 mM Ammonium Acetate (pH 5.3). Incubate at 42°C for 2 hours.

  • Secondary Digestion (Critical Step): Add 0.05 U of SVPD and 1 µL of 10X Tris-HCl buffer (pH 8.0). Incubate at 37°C for 2 hours to resolve 2'-O-Me resistant dinucleotides.

  • Dephosphorylation: Add 1 U of Calf Intestinal Alkaline Phosphatase (CIAP) to remove terminal phosphates, yielding free nucleosides. Incubate at 37°C for 1 hour.

  • Validation & Internal Standardization: Spike the sample with 10 pmol of heavy-isotope labeled synthetic m5Um (

    
    C,
    
    
    
    N-m5Um). Self-Validation: The SIL-IS guarantees that any matrix suppression during ionization is mathematically corrected, ensuring absolute trustworthiness of the molar ratios.
  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode. Monitor the specific transition for m5Um (

    
     273.1 
    
    
    
    127.1).
Protocol 2: RiboMethSeq for Single-Nucleotide Mapping

RiboMethSeq exploits the chemical resistance of the 2'-O-methyl group to map m5Um transcriptome-wide[6].

Causality of Design: Alkaline hydrolysis of RNA requires a free 2'-OH group to attack the adjacent phosphodiester bond, creating a 2',3'-cyclic phosphate intermediate. Because m5Um lacks a free 2'-OH, the backbone directly 3' to the modification cannot be cleaved. By sequencing the resulting fragments, m5Um is identified by a distinct "gap" (drop in read ends) at the modified locus.

  • Alkaline Fragmentation: Incubate 500 ng of RNA in 50 mM Sodium Bicarbonate buffer (pH 9.2) at 95°C for exactly 12 minutes. Neutralize immediately with 0.3 M Sodium Acetate (pH 5.2).

  • End Repair: Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) in the absence of ATP to remove 3'-cyclic phosphates, followed by the addition of ATP to phosphorylate the 5'-ends.

  • Library Preparation: Ligate standard small-RNA 3' and 5' adapters using T4 RNA Ligase.

  • Sequencing: Reverse transcribe to cDNA, PCR amplify, and sequence on an Illumina platform (1x50 bp).

  • Bioinformatic Validation: Align reads to the reference genome. Calculate the Cleavage Score (C-score) for each position. Self-Validation: A valid m5Um site must exhibit a C-score

    
     flanked by unmodified nucleotides with C-scores 
    
    
    
    , proving that the gap is due to chemical protection rather than sequencing bias.

RiboMethSeq Step1 1. RNA Isolation & Purification Step2 2. Alkaline Hydrolysis (OH- attacks 2'-OH) Step1->Step2 Step3 3. Cleavage Resistance at m5Um (No free 2'-OH) Step2->Step3 Steric Hindrance Step4 4. Library Prep & Adapter Ligation Step3->Step4 Step5 5. High-Throughput Sequencing Step4->Step5 Step6 6. Gap Analysis (m5Um site identified) Step5->Step6 Bioinformatic Mapping

Figure 2: RiboMethSeq workflow exploiting 2'-O-methyl steric hindrance for m5Um detection.

References

  • tRNA modifications: greasing the wheels of translation and beyond Taylor & Francis URL:[Link][2]

  • A Census and Categorization Method of Epitranscriptomic Marks MDPI URL:[Link][5]

  • Cooperative methylation of human tRNA3 at positions A58 and U54 drives the early and late steps of HIV-1 replication Oxford Academic URL:[Link][3]

  • Structural landscape of base pairs containing post-transcriptional modifications in RNA bioRxiv URL:[Link][4]

  • Detection and analysis of RNA methylation NIH URL:[Link]

  • A transfer RNA methyltransferase with an unusual domain composition catalyzes 2'-O-methylation at position 6 in tRNA ResearchGate URL:[Link][1]

  • Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2'-O-Methylation Semantic Scholar URL:[Link][6]

Sources

Foundational

Structural and Functional Divergence of 5-Methyluridine and 5-Methyl-2'-O-methyluridine in RNA Therapeutics

Executive Summary The rapid clinical advancement of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) relies fundamentally on chemical modifications to overcome the inherent instability and immunogeni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid clinical advancement of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) relies fundamentally on chemical modifications to overcome the inherent instability and immunogenicity of exogenous RNA. Among the most critical modifications are those applied to the uridine nucleoside. This technical guide provides an in-depth comparative analysis of 5-methyluridine (m5U, ribothymidine) and 5-methyl-2'-O-methyluridine (m5Um) . By exploring their structural chemistry, thermodynamic impact, and nuclease resistance mechanisms, this whitepaper serves as a definitive resource for drug development professionals engineering next-generation oligonucleotide therapeutics.

Molecular Architecture & Conformational Dynamics

The structural distinction between m5U and m5Um lies in the functionalization of the ribose sugar, which dictates the macroscopic behavior of the entire RNA duplex.

  • 5-Methyluridine (m5U): This naturally occurring modification, frequently found in the T-loop of transfer RNAs (tRNAs)[1][2], features a methyl group at the C5 position of the pyrimidine ring. The ribose sugar remains unmodified (retaining the 2'-OH group).

  • 5-Methyl-2'-O-methyluridine (m5Um): This dual-modified nucleoside incorporates the C5 methyl group on the nucleobase and a methyl group on the 2'-hydroxyl of the ribose ring[1].

Causality in Conformational Dynamics: The presence of the 2'-O-methyl group in m5Um introduces significant steric bulk and alters the electronegativity of the 2' substituent. This strongly biases the ribose ring toward a C3'-endo pucker conformation. When incorporated into an oligonucleotide, this local C3'-endo conformation drives the global structure of the duplex into an A-form helix. This is highly desirable for siRNAs, which require an A-form geometry to be efficiently recognized and loaded into the RNA-induced silencing complex (RISC), and for the flanking regions of ASO gapmers to ensure high-affinity target RNA binding[3].

StructuralImpact U Unmodified Uridine m5U 5-Methyluridine (m5U) U->m5U C5 Methylation m5Um 5-Methyl-2'-O-methyluridine (m5Um) m5U->m5Um 2'-O-Methylation Tm Increased Tm (+0.5°C) m5U->Tm Immune Reduced Immunogenicity m5U->Immune m5Um->Tm m5Um->Immune Nuclease Nuclease Resistance m5Um->Nuclease Pucker C3'-endo Pucker m5Um->Pucker

Fig 1: Structural modifications of uridine and their downstream biophysical effects.

Thermodynamic Kinetics & Base-Pairing

A primary goal in ASO and siRNA design is maximizing the binding affinity to the target mRNA transcript.

The Thermodynamic Mechanism of C5 Methylation: Substituting a standard uridine with a pyrimidine-methylated analog (such as m5U or m5Um) increases the melting temperature (Tm) of the oligonucleotide by approximately ~0.5 °C per substitution[3][][5][6][7].

The causality behind this thermodynamic stabilization lies in the hydrophobic nature of the methyl group. When the RNA duplex forms, the C5 methyl groups project into the major groove of the helix. This positioning enhances the hydrophobic base-stacking interactions between adjacent nucleobases and excludes water molecules from the major groove, entropically favoring duplex formation[5]. Because m5Um contains both the C5 methyl (enhancing base stacking) and the 2'-O-methyl (locking the favorable C3'-endo conformation), it provides a synergistic enhancement to thermodynamic stability.

Mechanisms of Nuclease Resistance & Immunomodulation

Unmodified RNA is rapidly degraded in systemic circulation, primarily due to the vulnerability of the phosphodiester backbone.

Nuclease Resistance (The 2'-O-Methyl Advantage): In unmodified RNA (and m5U), the 2'-OH group is highly nucleophilic. In the presence of nucleases or basic conditions, the 2'-OH can execute an in-line nucleophilic attack on the adjacent phosphorus atom, forming a 2',3'-cyclic phosphate intermediate that irreversibly cleaves the RNA strand[3]. By converting the 2'-OH to a 2'-OCH3 group in m5Um, this nucleophilic attack is sterically and chemically blocked. Consequently, m5Um-modified oligonucleotides exhibit profound resistance to both endonucleases and exonucleases, significantly extending their pharmacokinetic half-life in vivo[3][6].

Immunomodulation: Exogenous single-stranded RNA is recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (e.g., TLR7 and TLR8), triggering a pro-inflammatory cytokine cascade. The incorporation of naturally occurring modifications like m5U and m5Um acts as a "self" molecular disguise. The steric bulk of the methyl groups prevents the modified RNA from fitting into the binding pockets of TLR sensors, thereby dampening innate immune stimulation and reducing off-target toxicity[6].

Experimental Methodologies

To validate the incorporation and efficacy of m5U and m5Um modifications, the following self-validating protocols are standard in oligonucleotide chemistry.

Protocol A: UV-Vis Thermal Melting (Tm) Profiling

Purpose: To quantify the thermodynamic stability (ΔTm) conferred by m5U/m5Um substitutions.

  • Sample Preparation: Dilute the modified antisense strand and its complementary RNA target to a final concentration of 2 µM in a physiological buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the samples to 90 °C for 5 minutes to denature any secondary structures, then slowly cool to room temperature at a rate of 1 °C/min to allow proper duplex annealing.

  • Data Acquisition: Transfer samples to quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm while ramping the temperature from 20 °C to 90 °C at a rate of 0.5 °C/min.

  • Self-Validation & Analysis: Plot the first derivative of the absorbance vs. temperature curve (dA/dT). A single, sharp peak confirms proper duplex formation without off-target secondary structures. The peak apex represents the exact Tm.

Protocol B: Exonuclease Stability Assay

Purpose: To evaluate the nuclease resistance of m5Um vs m5U.

  • Incubation: Incubate 1 µg of the oligonucleotide in 100 µL of buffer containing 10% Fetal Bovine Serum (FBS) or 0.01 U of Snake Venom Phosphodiesterase (SVPD) at 37 °C.

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at specific time points (0, 1h, 4h, 8h, 24h, 48h).

  • Quenching: Immediately quench the reaction by adding an equal volume of 95% formamide loading buffer containing 20 mM EDTA and heating at 95 °C for 3 minutes.

  • Analysis: Resolve the fragments using 20% denaturing polyacrylamide gel electrophoresis (PAGE) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quantify the percentage of intact parent strand remaining over time.

Workflow Syn Solid-Phase Synthesis Pur HPLC & LC-MS Verification Syn->Pur Tm UV-Vis Tm Profiling Pur->Tm Nuc Exonuclease Stability Tm->Nuc

Fig 2: Experimental workflow for validating modified oligonucleotide thermodynamics and stability.

Quantitative Data Summary

Property / FeatureUnmodified Uridine (U)5-Methyluridine (m5U)5-Methyl-2'-O-methyluridine (m5Um)
Base Modification NoneC5 MethylC5 Methyl
Ribose Modification None (2'-OH)None (2'-OH)2'-O-Methyl
Tm Impact (per mod) Baseline~ +0.5 °C~ +1.0 °C to +1.5 °C
Nuclease Resistance Poor (Rapid degradation)Poor (2'-OH attack possible)Excellent (Steric block of 2'-OH)
Sugar Pucker Bias C2'-endo / C3'-endo mixC2'-endo / C3'-endo mixStrongly C3'-endo (A-form helix)
Immunogenicity High (TLR7/8 activation)LowVery Low
Primary Application Baseline controlASO/siRNA thermodynamic tuningASO gapmer flanks, siRNA stability

References

  • Small Nucleic Acid Drugs: siRNA vs ASO - bocsci.com |

  • Amphiphilic Oligonucleotide Derivatives—Promising Tools for Therapeutics - mdpi.com | 3

  • Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - nih.gov | 5

  • Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System - acs.org | 6

  • Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - nih.gov | 7

  • Temporal placement of RNA modifications under 5-fluorouracil treatment in human cell culture - biorxiv.org | 1

  • NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment - oup.com |2

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Incorporating m5Um (5-Methyl-2'-O-methyluridine) into siRNA Therapeutics for Enhanced Nuclease Resistance

Executive Summary The translation of small interfering RNAs (siRNAs) from benchtop tools to systemic therapeutics is heavily bottlenecked by their rapid degradation in biological fluids and their propensity to trigger in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of small interfering RNAs (siRNAs) from benchtop tools to systemic therapeutics is heavily bottlenecked by their rapid degradation in biological fluids and their propensity to trigger innate immune responses. While standard 2'-O-methyl (2'-OMe) modifications have historically been used to improve stability, the synergistic incorporation of m5Um (5-methyl-2'-O-methyluridine) —a dual modification combining a ribose 2'-O-methylation with a pyrimidine 5-methylation—offers superior pharmacokinetic properties. This application note provides a comprehensive, mechanistic guide to designing, synthesizing, and validating m5Um-modified siRNAs to achieve extraordinary nuclease resistance, high thermal stability, and immune evasion.

Mechanistic Rationale: The Superiority of m5Um

To engineer a therapeutic-grade siRNA, one must address the primary chemical liability of native RNA: the 2'-hydroxyl (2'-OH) group. In biological environments, the deprotonated 2'-OH acts as a potent nucleophile, attacking the adjacent phosphodiester bond and leading to rapid RNA cleavage by exo- and endonucleases[1].

The m5Um modification resolves this vulnerability through a dual-action mechanism:

  • Ribose Modification (2'-OMe): Replacing the 2'-OH with a bulky methoxy group eliminates the nucleophilic attack vector. Furthermore, the 2'-OMe group locks the ribose sugar into a rigid C3'-endo pucker. This pre-organizes the siRNA duplex into a highly stable A-form helical geometry, sterically shielding the phosphate backbone from enzymatic recognition[][3].

  • Base Modification (5-Methyl): The addition of a methyl group at the 5-position of the uracil base enhances hydrophobic base-stacking interactions within the duplex, significantly increasing the melting temperature (Tm)[4].

  • Immune Evasion: Exogenous unmodified siRNAs are readily recognized by innate immune sensors, particularly Toll-like receptors (TLR7/8). Because m5Um mimics the hyper-modified nucleosides naturally found in mammalian ribosomal and transfer RNAs, it acts as a molecular camouflage, drastically dampening immunostimulatory off-target effects[3][5].

MechanisticPathway cluster_0 Structural & Chemical Impact cluster_1 Therapeutic Outcomes m5Um m5Um Modification (5-methyl-2'-O-methyluridine) C3 C3'-endo Pucker (A-form Helix) m5Um->C3 Steric 2'-OMe Steric Shielding m5Um->Steric Methyl 5-Methyl Base Stacking m5Um->Methyl Thermal Increased Thermal Stability (Tm) C3->Thermal +1.0°C/mod Nuclease Exo/Endonuclease Resistance Steric->Nuclease Blocks hydrolysis Immune TLR7/8 Immune Evasion Steric->Immune Methyl->Thermal Hydrophobic Methyl->Immune Self-recognition

Fig 1. Mechanistic pathways of m5Um modifications enhancing siRNA stability and immune evasion.

Design Guidelines for m5Um Incorporation

Because m5Um significantly increases thermodynamic stability, its placement within the siRNA duplex must be carefully calculated to avoid interfering with RNA-induced silencing complex (RISC) loading and Argonaute 2 (AGO2) cleavage.

  • Passenger Strand (Sense): Highly tolerant to m5Um. Heavy modification of the passenger strand is recommended, as the increased Tm prevents this strand from being unwound and loaded into RISC, thereby eliminating passenger-strand-mediated off-target effects[3].

  • Guide Strand 5' Terminus (Positions 1-4): Avoid m5Um here. RISC loading is driven by thermodynamic asymmetry; the 5' end of the guide strand must be relatively unstable to be selected by AGO2[]. Placing high-affinity m5Um residues here will block RISC loading.

  • Guide Strand Seed Region (Positions 2-8): Use sparingly. Over-stabilization can impede the thermodynamic unwinding required for target mRNA cleavage[4]. A "checkerboard" pattern alternating m5Um with 2'-Fluoro modifications is optimal.

  • 3' Overhangs: Incorporating m5Um at the 3' dinucleotide overhangs of both strands provides exceptional resistance against 3'-to-5' exonucleases, which are highly active in cellular environments[3][6].

Quantitative Impact of Modifications
Modification TypeSerum Half-Life (t1/2)ΔTm per ModificationTLR7/8 Immune ActivationNuclease Cleavage Susceptibility
Unmodified RNA 5 - 15 minutesBaselineHighHighly Susceptible
2'-OMe 4 - 6 hours+0.5°C to +1.0°CModerateResistant to Endonucleases
m5Um > 24 hours+1.0°C to +1.5°CNegligible (Evasive)Highly Resistant (Exo/Endo)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of m5Um-siRNAs must follow a self-validating workflow. Every stability assay must include a known degradable control, and every efficacy assay must include a modified scrambled control to rule out modification-induced toxicity.

Workflow cluster_assays Parallel Validation Assays Syn 1. Solid-Phase Synthesis (Extended Coupling Time) Pur 2. HPLC Purification & LC-MS/MS Validation Syn->Pur Crude m5Um-siRNA Assay1 3A. Serum Stability Assay (Exonuclease Resistance) Pur->Assay1 Pure Duplex Assay2 3B. In Vitro Gene Silencing (RISC Loading & Knockdown) Pur->Assay2 Pure Duplex Dec1 Quantify Intact RNA (Denaturing PAGE) Assay1->Dec1 Dec2 Measure Target mRNA (RT-qPCR) Assay2->Dec2

Fig 2. Self-validating experimental workflow for synthesizing and evaluating m5Um-siRNAs.

Protocol 1: Solid-Phase Synthesis of m5Um-siRNA

Causality Note: The bulky 2'-OMe group creates steric hindrance during phosphoramidite coupling. Standard RNA coupling times will result in truncated synthesis products.

  • Preparation: Dissolve the m5Um phosphoramidite (5'-O-DMT-5-methyl-2'-O-methyluridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite) in anhydrous acetonitrile to a concentration of 0.1 M.

  • Coupling: Use 5-Ethylthio-1H-tetrazole (ETT) as the activator. Extend the coupling time for m5Um insertions to 8-10 minutes (compared to 3-5 minutes for standard RNA phosphoramidites) to ensure >99% coupling efficiency.

  • Deprotection: Cleave the oligonucleotide from the solid support using AMA (1:1 v/v mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine) for 2 hours at 65°C.

  • Validation: Purify via Ion-Pairing Reversed-Phase HPLC. Confirm the mass of the full-length m5Um-modified strand using LC-MS/MS.

Protocol 2: Self-Validating Serum Stability Assay

Causality Note: To prove that the m5Um modification is actively resisting nucleases (and not that the serum batch is inactive), an unmodified siRNA must be run in parallel as an internal system control.

  • Preparation: Prepare 10 µM stocks of (A) m5Um-modified siRNA and (B) Unmodified siRNA (Positive Control for degradation).

  • Incubation: Mix 5 µL of each siRNA with 45 µL of 50% Fetal Bovine Serum (FBS) in PBS. Incubate at 37°C.

  • Time-Course Sampling: Aliquot 5 µL at timepoints: 0h, 1h, 4h, 12h, 24h, and 48h.

  • Quenching: Immediately quench each aliquot by adding 15 µL of formamide loading buffer containing 50 mM EDTA. The EDTA chelates Mg2+ and Ca2+ ions, which are strictly required for the catalytic activity of serum nucleases, instantly halting degradation. Heat to 95°C for 5 minutes.

  • Analysis: Resolve the samples on a 20% Denaturing Polyacrylamide Gel (PAGE, 8M Urea). Stain with SYBR Gold.

  • Validation Check: The assay is only valid if the unmodified siRNA shows >80% degradation by the 4-hour mark. A successful m5Um-siRNA will show a distinct, intact band at 48 hours.

Protocol 3: In Vitro Gene Silencing (RISC Loading Validation)

Causality Note: High nuclease resistance is useless if the modification prevents RISC loading. This assay verifies thermodynamic compatibility with AGO2.

  • Cell Culture: Seed HeLa cells in a 96-well plate at 10,000 cells/well 24 hours prior to transfection.

  • Transfection: Prepare Lipofectamine RNAiMAX complexes containing 1 nM and 10 nM of the following treatment groups:

    • Untreated (Baseline control)

    • Unmodified Target siRNA (Efficacy control)

    • m5Um-modified Target siRNA (Test article)

    • m5Um-modified Scrambled siRNA (Toxicity/Off-target control)

  • Incubation: Transfect cells and incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and extract total RNA. Perform RT-qPCR targeting the gene of interest, normalizing against GAPDH.

  • Validation Check: The m5Um-modified Scrambled siRNA must show ~100% target expression relative to the Untreated control. If it shows knockdown, the m5Um modification pattern is causing sequence-independent toxicity or off-target effects.

References

1.[7] Oligonucleotide therapeutics in sports? An antidoping perspective - PMC. Source: nih.gov. URL: 2.[5] In Vivo Engineered CAR-T Cell Therapy: Lessons Built from COVID-19 mRNA Vaccines. Source: mdpi.com. URL: 3.[] Best siRNA Modifications for Stability & Function - BOC Sciences. Source: bocsci.com. URL: 4.[6] Nuclease Resistance Modifications - Synoligo. Source: synoligo.com. URL: 5.[4] Development of Therapeutic-Grade Small Interfering RNAs by Chemical Engineering - Frontiers. Source: frontiersin.org. URL: 6.[3] Modification Options For siRNA - ELLA Biotech. Source: ellabiotech.com. URL: 7.[1] Five Ways to Modify Your siRNA for Improved RNAi - Bitesize Bio. Source: bitesizebio.com. URL:

Sources

Application

Application Notes and Protocols: Leveraging 5-Methyl-2'-O-methyl-uridine for Advanced Antisense Gapmer Design

Introduction: The Evolution of Antisense Technology and the Rise of Precision Chemistry Antisense technology represents a powerful paradigm in modern therapeutics, enabling the sequence-specific silencing of disease-caus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Antisense Technology and the Rise of Precision Chemistry

Antisense technology represents a powerful paradigm in modern therapeutics, enabling the sequence-specific silencing of disease-causing genes.[1] At the heart of this technology are antisense oligonucleotides (ASOs), short synthetic nucleic acid sequences designed to bind to a target messenger RNA (mRNA). A particularly effective class of ASOs are "gapmers," chimeric molecules that capitalize on the endogenous cellular enzyme RNase H to mediate the degradation of the target mRNA.[1][2][3] The design of these gapmers is a delicate balance of chemical modifications to enhance their therapeutic properties, such as nuclease resistance, binding affinity, and reduced toxicity.[4][5]

This guide focuses on the strategic incorporation of a key second-generation modification, 5-Methyl-2'-O-methyl-uridine , into antisense gapmer design. We will explore the scientific rationale behind its use, provide detailed protocols for its application, and offer insights into the evaluation of the resulting ASO candidates.

The Scientific Imperative for Modified Nucleosides in Gapmer ASOs

A standard gapmer ASO possesses a central "gap" of DNA nucleotides, which is essential for recognition and cleavage by RNase H.[1][6] This gap is flanked by "wings" composed of modified ribonucleotides.[1][7] These wings serve several critical functions:

  • Enhanced Nuclease Resistance: Unmodified oligonucleotides are rapidly degraded by cellular nucleases. The 2'-O-methyl modification is a cost-effective and valuable addition that significantly increases resistance to nuclease degradation.[5][8]

  • Increased Binding Affinity: Modifications at the 2' position of the ribose sugar, such as the 2'-O-methyl group, increase the binding affinity of the ASO to its target RNA.[4][8]

  • Reduced Non-Specific Effects and Toxicity: The 2'-O-methyl modification has been shown to reduce non-specific protein binding and cellular toxicity compared to first-generation phosphorothioate (PS)-modified ASOs.[4][8]

The addition of a methyl group at the 5th position of uridine (creating 5-methyluridine) further refines the properties of the ASO, mimicking thymidine and potentially enhancing base pairing and stability.[9] The combination of these two modifications in 5-Methyl-2'-O-methyl-uridine provides a synergistic enhancement of the desirable properties of an antisense gapmer.

Diagram: The Structure and Mechanism of a 5-Methyl-2'-O-methyl-uridine Modified Gapmer

Gapmer_Mechanism cluster_ASO Gapmer ASO wing1 5'-Wing (5-Methyl-2'-O-methyl-uridine) gap DNA Gap (RNase H Substrate) target_rna Target mRNA wing1->target_rna Hybridization wing2 3'-Wing (5-Methyl-2'-O-methyl-uridine) gap->target_rna Hybridization rnase_h RNase H gap->rnase_h Release & Recycling wing2->target_rna cleaved_rna Cleaved mRNA Fragments target_rna->cleaved_rna Cleavage rnase_h->gap Recognition & Binding InVitro_Workflow start Start cell_plating Cell Plating (60-80% Confluency) start->cell_plating transfection ASO Transfection (e.g., Lipofectamine RNAiMAX) cell_plating->transfection incubation Incubation (24-48 hours) transfection->incubation rna_isolation RNA Isolation incubation->rna_isolation cdna_synthesis cDNA Synthesis rna_isolation->cdna_synthesis qpcr RT-qPCR Analysis cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

Caption: A streamlined workflow for assessing ASO-mediated mRNA knockdown in vitro.

Protocol 3: Preliminary Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of novel ASO candidates. This protocol provides a basic method for assessing cell viability after ASO treatment.

Materials:

  • Cultured mammalian cells

  • Gapmer ASO and a non-targeting control ASO

  • Transfection reagent

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Plating and Transfection: Follow the same procedure as described in Protocol 2 for cell plating and transfection. It is advisable to test a range of ASO concentrations.

  • Cell Viability Assay: a. At 48-72 hours post-transfection, perform the cell viability assay according to the manufacturer's instructions. b. Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Normalize the viability of ASO-treated cells to that of untreated or mock-transfected cells. b. A significant decrease in cell viability may indicate cytotoxicity. [10][11]

Conclusion: The Future of Antisense Therapeutics is in the Chemistry

The strategic incorporation of 5-Methyl-2'-O-methyl-uridine represents a significant step forward in the design of safe and effective antisense gapmer therapeutics. By enhancing nuclease resistance, increasing binding affinity, and reducing non-specific effects, this modification contributes to a more favorable pharmacological profile. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this and other novel chemical modifications in the ongoing quest to develop next-generation nucleic acid-based medicines.

References

  • 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC . Source: National Center for Biotechnology Information. [Link]

  • Measuring RNAi Knockdown Using qPCR - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Gapmer Design - Bio-Synthesis . Source: Bio-Synthesis Inc. [Link]

  • Use of fully modified 2′-O-methyl antisense oligos for loss-of-function studies in vertebrate embryos - PMC . Source: National Center for Biotechnology Information. [Link]

  • Insights into RNA/DNA hybrid recognition and processing by RNase H from the crystal structure of a non-specific enzyme-dsDNA complex - PMC . Source: National Center for Biotechnology Information. [Link]

  • Modulation of RNase H activity by modified DNA probes: major groove vs minor groove effects - PubMed . Source: National Center for Biotechnology Information. [Link]

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC . Source: National Center for Biotechnology Information. [Link]

  • Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC . Source: National Center for Biotechnology Information. [Link]

  • RNA–DNA Hybrids Containing Damaged DNA are Substrates for RNase H - Wesleyan University . Source: Wesleyan University. [Link]

  • 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics . Source: Bio-Synthesis Inc. [Link]

  • Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - MDPI . Source: MDPI. [Link]

  • Fig. 5, [Design of gapmer antisense oligonucleotides...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf . Source: National Center for Biotechnology Information. [Link]

  • A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC . Source: National Center for Biotechnology Information. [Link]

  • How to design antisense oligonucleotides for high on-target potency and minimal off-target effect - YouTube . Source: YouTube. [Link]

  • Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PNAS . Source: Proceedings of the National Academy of Sciences. [Link]

  • A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC . Source: National Center for Biotechnology Information. [Link]

  • Bridge Nucleic Acid/DNA Gapmers as Potential Inhibitors of Bacterial Gene Expression by Multiple Antisense Mechanisms: An In Vitro Study - MDPI . Source: MDPI. [Link]

  • Design of antisense oligonucleotides stabilized by locked nucleic acids - Oxford Academic . Source: Oxford Academic. [Link]

  • General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC . Source: National Center for Biotechnology Information. [Link]

  • RNase H – Knowledge and References - Taylor & Francis . Source: Taylor & Francis Online. [Link]

  • Sequence-dependent cytotoxicity of second-generation oligonucleotides | Nucleic Acids Research | Oxford Academic . Source: Oxford Academic. [Link]

  • In Vitro Silencing of lncRNAs Using LNA GapmeRs | Springer Nature Experiments . Source: Springer Nature. [Link]

  • Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed . Source: National Center for Biotechnology Information. [Link]

  • Measurement of mRNA Expression Knockdown Using siRNA Through RT-qPCR | BioRender Science Templates . Source: BioRender. [Link]

  • Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact | Dr. Croft & Dr. Fisher - YouTube . Source: YouTube. [Link]

  • Hallmarks of good RT-qPCR measurements in a successful knockdown experiment . Source: Horizon Discovery. [Link]

  • RNADSN: Transfer-Learning 5-Methyluridine (m 5 U) Modification on mRNAs from Common Features of tRNA - MDPI . Source: MDPI. [Link]

  • Cytotoxicity of oligonucleotides. The cytotoxicities of antisense... - ResearchGate . Source: ResearchGate. [Link]

  • siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent - GenScript . Source: GenScript. [Link]

  • Synthesis and multiple incorporations of 2 -O-methyl-5 - University of Cambridge . Source: University of Cambridge. [Link]

  • (PDF) A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - ResearchGate . Source: ResearchGate. [Link]

  • The influence of chirality on the behavior of oligonucleotides inside cells: revealing the potent cytotoxicity of G-rich l -RNA - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05511B - The Royal Society of Chemistry . Source: Royal Society of Chemistry. [Link]

  • RNase H is an exo- and endoribonuclease with asymmetric directionality, depending on the binding mode to the structural variants of RNA:DNA hybrids | Nucleic Acids Research | Oxford Academic . Source: Oxford Academic. [Link]

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Method

Application Notes and Protocols for the Enzymatic Incorporation of 5,2'-O-dimethyluridine (m⁵Uₘ) using T7 RNA Polymerase Mutants

Introduction: The Significance of m⁵Uₘ in Modern RNA Therapeutics The landscape of medicine is being revolutionized by the advent of messenger RNA (mRNA) therapeutics and vaccines. A key determinant of the success of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of m⁵Uₘ in Modern RNA Therapeutics

The landscape of medicine is being revolutionized by the advent of messenger RNA (mRNA) therapeutics and vaccines. A key determinant of the success of these novel treatments lies in the ability to engineer synthetic mRNA with enhanced stability and reduced immunogenicity. Nature itself provides a blueprint for achieving this through a diverse array of post-transcriptional modifications. Among these, 5,2'-O-dimethyluridine (m⁵Uₘ) has emerged as a modification of significant interest.

The presence of a methyl group at the 5th position of the uracil base and another at the 2'-hydroxyl of the ribose sugar imparts favorable characteristics to the mRNA molecule. The 2'-O-methylation, in particular, is known to increase resistance to nuclease degradation, thereby prolonging the half-life of the mRNA in vivo. Furthermore, the strategic incorporation of modified nucleosides can help the synthetic mRNA evade recognition by innate immune sensors, such as Toll-like receptors, which would otherwise trigger an inflammatory response and hinder translation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic incorporation of m⁵Uₘ into mRNA transcripts using engineered T7 RNA polymerase mutants.

Principle of Enzymatic Incorporation: Overcoming the Steric Challenge

The workhorse for in vitro transcription (IVT) is the bacteriophage T7 RNA polymerase. However, the wild-type enzyme exhibits poor efficiency in incorporating nucleotides with bulky modifications at the 2'-position of the ribose, such as the methyl group in m⁵Uₘ. This is due to steric hindrance within the enzyme's active site.[2][3] To overcome this limitation, protein engineering has yielded several T7 RNA polymerase mutants with altered substrate specificity.

A particularly effective mutant for incorporating 2'-O-methylated nucleotides is the Y639F/H784A double mutant , often referred to as the "FA" mutant.[2][3][4][5] The tyrosine-to-phenylalanine substitution at position 639 and the histidine-to-alanine substitution at position 784 create a more accommodating active site, significantly enhancing the incorporation efficiency of 2'-O-methylated nucleoside triphosphates.[2][3] Further improvements in transcriptional yield with these modified substrates have been achieved by introducing additional mutations that increase the thermal stability and processivity of the polymerase.[6][7][8]

This guide will focus on the use of such engineered T7 RNA polymerase variants to achieve efficient and high-yield synthesis of m⁵Uₘ-modified mRNA.

Experimental Workflow Overview

The overall process for generating and verifying m⁵Uₘ-containing mRNA is a multi-step procedure that requires careful planning and execution. The key stages are outlined below.

m5Um_mRNA_Workflow cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Analysis m5UmTP Synthesis of m⁵Uₘ-5'-triphosphate IVT In Vitro Transcription with T7 Mutant m5UmTP->IVT Substrate Template Linearized DNA Template Preparation Template->IVT Template Purification mRNA Purification IVT->Purification Quantification Quantification of m⁵Uₘ Incorporation (LC-MS/MS) Purification->Quantification Integrity Analysis of Transcript Integrity Purification->Integrity

Figure 1. A high-level overview of the experimental workflow for the synthesis and analysis of m⁵Uₘ-modified mRNA.

Part 1: Synthesis of m⁵Uₘ-5'-triphosphate (m⁵UₘTP)

For researchers who wish to synthesize their own m⁵UₘTP, both enzymatic and chemical routes are viable. Enzymatic synthesis offers high specificity and milder reaction conditions.

Protocol 1.1: Enzymatic Synthesis of m⁵UₘTP

This protocol outlines a two-step enzymatic cascade for the synthesis of m⁵UₘTP from the corresponding nucleoside, 5,2'-O-dimethyluridine.

Materials:

  • 5,2'-O-dimethyluridine (m⁵Uₘ)

  • Adenosine-5'-triphosphate (ATP)

  • Nucleoside monophosphate (NMP) kinase (e.g., UMP/CMP kinase)

  • Nucleoside diphosphate (NDP) kinase

  • Pyrophosphatase, inorganic

  • Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Acetyl phosphate

  • Acetate kinase (for ATP regeneration, optional but recommended)

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:

    • 5,2'-O-dimethyluridine to a final concentration of 10 mM.

    • ATP to a final concentration of 15 mM.

    • NMP kinase (e.g., 0.1 U/µL).

    • NDP kinase (e.g., 0.1 U/µL).

    • Inorganic pyrophosphatase (e.g., 0.01 U/µL).

    • Reaction Buffer to 1X concentration.

    • (Optional) Acetyl phosphate to a final concentration of 30 mM and acetate kinase (0.1 U/µL) for ATP regeneration.

    • Nuclease-free water to the final desired volume.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Purify the m⁵UₘTP from the reaction mixture using anion-exchange chromatography (e.g., DEAE-Sephadex or a suitable HPLC column).

  • Quantification and Storage: Determine the concentration of the purified m⁵UₘTP by UV-Vis spectrophotometry at 267 nm. Aliquot and store at -80°C.

Part 2: In Vitro Transcription with T7 RNA Polymerase Mutants

This section details the protocol for the in vitro transcription reaction to incorporate m⁵Uₘ into the nascent RNA transcript.

Protocol 2.1: Optimized IVT for m⁵Uₘ Incorporation

Materials:

  • Linearized DNA template with a T7 promoter (100-200 ng/µL)

  • T7 RNA Polymerase Mutant (e.g., Y639F/H784A), preferably a high-concentration formulation

  • m⁵Uₘ-5'-triphosphate (m⁵UₘTP) (100 mM stock)

  • ATP, CTP, GTP (100 mM stocks)

  • UTP (100 mM stock, if partial substitution is desired)

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 20 mM Spermidine)

  • RNase Inhibitor (e.g., 40 U/µL)

  • Inorganic Pyrophosphatase (e.g., 1 U/µL)

  • Nuclease-free water

IVT Reaction Setup:

The following table provides recommended starting concentrations for a standard 20 µL IVT reaction. Optimization may be required depending on the specific template and desired level of m⁵Uₘ incorporation.

ComponentFinal ConcentrationVolume for 20 µL Rxn
10X Transcription Buffer1X2 µL
ATP, CTP, GTP5 mM each1 µL of each 100 mM stock
m⁵UₘTP5 mM1 µL of 100 mM stock
UTP0 mM (for full substitution)0 µL
Linearized DNA Template50-100 ng/µL1-2 µg total
RNase Inhibitor2 U/µL1 µL
Inorganic Pyrophosphatase0.05 U/µL1 µL
T7 RNA Polymerase Mutant5-10 U/µL1-2 µL
Nuclease-free water-To 20 µL

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep the enzymes and RNase inhibitor on ice at all times.

  • Assemble Reaction: In a sterile, RNase-free microcentrifuge tube on ice, add the components in the order listed in the table above. Gently mix by pipetting.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. For longer transcripts or to increase yield, the incubation time can be extended.[]

  • DNase Treatment: After incubation, add 1 µL of RNase-free DNase I (e.g., 1 U/µL) to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.[10]

  • RNA Purification: Purify the transcribed mRNA using a suitable method to remove enzymes, unincorporated nucleotides, and DNA fragments. Options include:

    • Silica-based spin columns: Efficient for removing proteins, salts, and free nucleotides.[11][12]

    • Lithium Chloride (LiCl) precipitation: Effective for larger RNA transcripts (>300 nucleotides) to remove most unincorporated nucleotides and enzymes.[11]

    • HPLC purification: Recommended for obtaining high-purity RNA, especially for therapeutic applications, as it effectively removes dsRNA byproducts and truncated transcripts.[1][13]

Part 3: Analysis of m⁵Uₘ Incorporation and Transcript Integrity

Verification of successful m⁵Uₘ incorporation and the quality of the transcribed mRNA is a critical final step.

Protocol 3.1: Quantification of m⁵Uₘ Incorporation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in RNA.[14][15][16]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Purified_mRNA Purified m⁵Uₘ-mRNA Digestion Enzymatic Digestion to Nucleosides Purified_mRNA->Digestion LC Liquid Chromatography Separation Digestion->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS

Figure 2. Workflow for the quantification of m⁵Uₘ in mRNA by LC-MS/MS.

Materials:

  • Purified m⁵Uₘ-modified mRNA (1-5 µg)

  • Nuclease P1

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Stable isotope-labeled internal standards (optional, for absolute quantification)

  • LC-MS/MS system

Procedure:

  • Enzymatic Digestion:

    • In an RNase-free tube, combine 1-5 µg of purified mRNA with Nuclease P1, Snake Venom Phosphodiesterase I, and Bacterial Alkaline Phosphatase in the appropriate reaction buffer.

    • Incubate at 37°C for 2-4 hours to completely digest the mRNA into individual nucleosides.[14][15]

  • Sample Preparation for LC-MS/MS:

    • (Optional) Remove enzymes using a 10 kDa molecular weight cutoff filter.

    • Dilute the digested sample in a suitable solvent (e.g., mobile phase A) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system equipped with a suitable column for nucleoside separation (e.g., a C18 reversed-phase column).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify uridine and m⁵Uₘ based on their unique parent and fragment ion masses.

    • Calculate the percentage of m⁵Uₘ incorporation by comparing the peak areas of m⁵Uₘ and uridine.

Protocol 3.2: Qualitative Assessment of m⁵Uₘ Incorporation by Reverse Transcription Stop Assay

2'-O-methylated nucleotides can cause pausing or termination of reverse transcriptase, especially at low dNTP concentrations.[17][18][19][20] This property can be exploited for a qualitative assessment of m⁵Uₘ incorporation.

Procedure:

  • Primer Annealing: Anneal a 5'-radiolabeled or fluorescently labeled DNA primer to the purified m⁵Uₘ-modified mRNA.

  • Reverse Transcription: Perform two parallel reverse transcription reactions using an enzyme like AMV reverse transcriptase:

    • Reaction 1 (Low dNTPs): Use a low concentration of dNTPs (e.g., 0.01 mM each).

    • Reaction 2 (High dNTPs): Use a high concentration of dNTPs (e.g., 1 mM each).

  • Gel Electrophoresis: Analyze the cDNA products on a denaturing polyacrylamide gel.

  • Interpretation: The presence of truncated cDNA products in the low dNTP reaction that are absent or significantly reduced in the high dNTP reaction can indicate the presence of 2'-O-methylated nucleotides (m⁵Uₘ) in the transcript.

Analysis of Transcript Integrity

It is essential to assess the integrity of the final mRNA product to ensure that it is full-length and free of significant degradation.

Method: Denaturing agarose gel electrophoresis or capillary electrophoresis can be used to visualize the transcribed mRNA. A sharp, distinct band at the expected size indicates a high-quality, full-length transcript. A smear or multiple lower molecular weight bands suggest degradation or premature termination.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No RNA Yield Inactive T7 RNA polymerase mutantUse a fresh aliquot of enzyme; ensure proper storage at -20°C.
Degraded or impure DNA templateRe-purify the DNA template; ensure it is free of contaminants like ethanol or salts.[21][22]
RNase contaminationUse RNase-free reagents and workspace; include an RNase inhibitor in the reaction.[21][22]
Suboptimal reaction conditionsOptimize Mg²⁺ and nucleotide concentrations; ensure the transcription buffer is at the correct pH.[]
Incomplete or Truncated Transcripts Premature termination due to modified nucleotide incorporationTry a more processive T7 mutant; optimize the ratio of m⁵UₘTP to UTP (if using partial substitution); lower the reaction temperature to 30°C for GC-rich templates.[5][21]
Cryptic termination sites in the DNA templateSubclone the template into a different vector.[21]
Transcripts Longer than Expected Incomplete linearization of the plasmid DNA templateEnsure complete digestion of the plasmid by running an aliquot on an agarose gel.[5][21]
Template-switching activity of the polymeraseUse a restriction enzyme that generates blunt or 5' overhangs.[21]

References

  • Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. Nucleic Acids Research, 30(24), e138. [Link]

  • Weissman, D., Pardi, N., Muramatsu, H., & Karikó, K. (2013). HPLC purification of in vitro transcribed long RNA. Methods in Molecular Biology, 969, 43–54. [Link]

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 19(12), 4033. [Link]

  • Cho, S., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724. [Link]

  • Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA. Nucleic Acids Research, 39(21), e142. [Link]

  • Cho, S., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. eScholarship, University of California. [Link]

  • Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(15), 7480–7488. [Link]

  • Ibach, J., et al. (2013). Identification of a T7 RNA polymerase variant that permits the enzymatic synthesis of fully 2'-O-methyl-modified RNA. Angewandte Chemie International Edition, 52(5), 1481-1484. [Link]

  • Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. Nucleic Acids Research, 30(24), e138. [Link]

  • Motorin, Y., & Marchand, V. (2021). Unlocking the Mysteries of RNA 2′-O-Methylation: Classical Methods and Deep Sequencing-Based Approaches. Genes, 12(1), 89. [Link]

  • Meyer, A. J. (2015). The evolution and engineering of T7 RNA polymerase. The University of Texas at Austin. [Link]

  • Siegmund, V., Santner, T., & Marx, A. (2012). Screening mutant libraries of T7 RNA polymerase for candidates with increased acceptance of 2'-modified nucleotides. Chemical Communications, 48(79), 9870-9872. [Link]

  • Yu, Y. T., & Mian, I. S. (2003). Detection and quantification of RNA 2'-O-methylation and pseudouridylation. RNA, 9(10), 1249–1259. [Link]

  • Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. ResearchGate. [Link]

  • Meyer, A. J., et al. (2015). Stabilized T7 RNA polymerase mutants have increased yield of heavily modified RNAs. ResearchGate. [Link]

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Application

Application Note: Click Chemistry Functionalization of 5-Methyl-2'-O-Methyl-Uridine in Therapeutic Oligonucleotides

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Scientific Rationale The development of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Rationale

The development of therapeutic oligonucleotides (ASOs, siRNAs, and aptamers) requires extensive chemical modification to survive the nuclease-rich extracellular environment and reach target tissues effectively. 5-Methyl-2'-O-methyl-uridine (often referred to as 2'-O-methylribothymidine or m5Um) represents a synergistic dual-modification that is highly prized in modern RNA therapeutics [4].

The Mechanistic Advantage of m5Um

The choice to incorporate m5Um over standard uridine or 2'-O-methyl-uridine is driven by strict thermodynamic and pharmacokinetic causality:

  • Sugar Pucker & Duplex Stability: The 2'-O-methyl group sterically locks the ribose ring into a C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization reduces the entropic cost of hybridization.

  • Hydrophobic Major Groove Interactions: The addition of the 5-methyl group (thymine base) introduces favorable hydrophobic interactions in the major groove of the RNA:RNA or RNA:DNA duplex. Together, these modifications increase the melting temperature (

    
    ) by approximately 0.5°C to 1.0°C per insertion compared to unmodified RNA, while simultaneously conferring near-total resistance to 3'-exonucleases [4].
    
Why Click Chemistry?

While m5Um stabilizes the oligonucleotide, the molecule still requires a delivery vehicle—most commonly a triantennary N-acetylgalactosamine (GalNAc) cluster for hepatocyte targeting [2]. Synthesizing a massive GalNAc-m5Um-oligonucleotide entirely on a solid support often leads to steric hindrance, reduced coupling efficiency, and difficult HPLC purification.

Click chemistry —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—bypasses these limitations. By incorporating a minimal bioorthogonal handle (azide or alkyne) at the 5' or 3' terminus adjacent to the m5Um residue, large ligands can be conjugated post-synthetically in aqueous solution with near-quantitative yields[1, 5].

Experimental Workflows & Pathway Visualizations

The following workflow illustrates the divergent paths for functionalizing an m5Um-modified oligonucleotide using either CuAAC or SPAAC methodologies.

Workflow A m5Um-Modified Oligonucleotide B Terminal Azide / Alkyne Incorporation A->B Solid-Phase Synthesis C CuAAC (Copper) + THPTA Ligand B->C Alkyne Handle D SPAAC (Copper-Free) + DBCO Ligand B->D Azide Handle E GalNAc / Fluorophore Conjugate C->E Sodium Ascorbate D->E RT Incubation

Fig 1: Post-synthetic click functionalization workflow for m5Um-modified oligonucleotides.

Once functionalized with a targeting ligand like GalNAc, the m5Um-stabilized conjugate leverages the Asialoglycoprotein Receptor (ASGPR) for highly specific hepatic delivery.

Pathway N1 GalNAc-m5Um-RNA Conjugate N2 ASGPR Receptor (Hepatocyte Surface) N1->N2 High-affinity binding N3 Clathrin-Mediated Endocytosis N2->N3 Internalization N4 Endosomal Escape & RISC Loading N3->N4 pH drop & Release N5 Target mRNA Cleavage N4->N5 Gene Silencing

Fig 2: Mechanism of ASGPR-mediated endocytosis of GalNAc-functionalized therapeutic RNAs.

Quantitative Data: Modification & Conjugation Metrics

To guide experimental design, the tables below summarize the thermodynamic impact of the m5Um modification and the comparative efficiency of click conjugation strategies.

Table 1: Thermodynamic & Stability Impact of m5Um Substitution
Modification TypeSugar Pucker

per Mod (°C)
3'-Exonuclease Half-Life (Serum)Primary Application
Unmodified UridineC2'-endo / C3'-endoBaseline< 1 hourControl
2'-O-Methyl-UridineC3'-endo+ 0.2 to + 0.5~ 12 hoursStandard siRNAs
5-Methyl-2'-O-Methyl-Uridine C3'-endo + 0.5 to + 1.0 > 48 hours Advanced ASOs / siRNAs
Table 2: CuAAC vs. SPAAC Conjugation Parameters
ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Reactive Handles Terminal Alkyne + AzideDBCO + Azide
Catalyst Required Cu(I) stabilized by THPTANone (Metal-free)
Reaction Kinetics Very Fast (15–30 mins)Moderate (2–12 hours)
Steric Tolerance High (ideal for bulky GalNAc)Moderate (DBCO is bulky)
RNA Degradation Risk Low (if THPTA is used correctly)Zero

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality is respected—specifically, preventing copper-induced RNA degradation, which is the primary failure mode in oligonucleotide click chemistry [1, 3].

Protocol A: CuAAC Conjugation of GalNAc-Azide to Alkyne-m5Um-RNA

Causality Focus: Cu(I) generates reactive oxygen species (ROS) in the presence of dissolved oxygen, which rapidly cleaves the RNA phosphodiester backbone. The use of the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) coordinates the Cu(I), accelerating the cycloaddition while shielding the RNA from degradation [3].

Reagents Required:

  • Alkyne-modified m5Um-oligonucleotide (1 mM in RNase-free

    
    )
    
  • GalNAc-Azide or Fluorophore-Azide (10 mM in DMSO)

  • 
     (100 mM in 
    
    
    
    )
  • THPTA Ligand (200 mM in

    
    )
    
  • Sodium Ascorbate (Freshly prepared, 500 mM in

    
    )
    

Step-by-Step Methodology:

  • Degassing (Critical Step): Sparge all aqueous buffers and

    
     with Argon gas for 15 minutes prior to use to displace dissolved oxygen.
    
  • Catalyst Pre-complexation: In a microcentrifuge tube, mix 5 µL of

    
     (100 mM) with 10 µL of THPTA (200 mM). Causality: Premixing ensures a 1:4 ratio of Cu:THPTA, guaranteeing that all Cu(II) is coordinated before reduction. Incubate at room temperature for 5 minutes.
    
  • Reaction Assembly: To a new tube, add:

    • 20 µL Alkyne-m5Um-Oligo (1 mM)

    • 5 µL GalNAc-Azide (10 mM) (Yielding a ~2.5x molar excess of azide)

    • 10 µL of the pre-complexed

      
      /THPTA solution.
      
  • Initiation: Add 5 µL of freshly prepared Sodium Ascorbate (500 mM). Causality: Ascorbate reduces Cu(II) to the active Cu(I) state. The solution may briefly turn pale yellow.

  • Incubation: Incubate at 25°C for 30–60 minutes.

  • Validation Checkpoint 1: Remove a 1 µL aliquot and analyze via MALDI-TOF MS or LC-MS. The mass should shift exactly by the mass of the GalNAc-Azide. If unreacted alkyne remains, add an additional 2 µL of fresh ascorbate.

  • Purification: Precipitate the conjugated oligonucleotide using 0.3 M Sodium Acetate (pH 5.2) and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 x g for 30 mins, wash with 70% ethanol, and resuspend in RNase-free water.

Protocol B: Metal-Free SPAAC Conjugation (For Highly Sensitive RNAs)

Causality Focus: For ultra-long or heavily modified RNAs where even THPTA-shielded copper poses a risk, SPAAC utilizes ring strain (e.g., Dibenzocyclooctyne, DBCO) to drive the cycloaddition without catalysts [1].

Step-by-Step Methodology:

  • Preparation: Dissolve the 5'-Azido-m5Um-oligonucleotide in 1x PBS (pH 7.4) to a concentration of 0.5 mM.

  • Conjugation: Add a 5-fold molar excess of DBCO-GalNAc (or DBCO-Fluorophore) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 20% to prevent RNA precipitation.

  • Incubation: Agitate gently at room temperature for 4 to 12 hours. Causality: SPAAC kinetics are slower than CuAAC; overnight incubation is often required for >95% yield.

  • Validation Checkpoint 2: Monitor reaction progress via RP-HPLC. The DBCO-conjugate will elute significantly later than the unconjugated azide-oligo due to the hydrophobic nature of the DBCO moiety.

  • Purification: Remove excess DBCO reagent via size-exclusion chromatography (e.g., NAP-10 column) or standard ethanol precipitation.

Troubleshooting & Best Practices

  • Incomplete CuAAC Reaction: The most common cause is the oxidation of Sodium Ascorbate. Ascorbate solutions must be prepared immediately before use. Do not store and reuse ascorbate solutions.

  • Oligonucleotide Degradation: If degradation is observed via gel electrophoresis or MS, the Cu:THPTA ratio is likely too low, or the buffers were not properly degassed. Increase the THPTA ratio to 5:1 or 6:1 relative to copper.

  • Steric Hindrance with m5Um: Because the 2'-O-methyl and 5-methyl groups add bulk to the nucleoside, ensure that the click handle (alkyne/azide) is attached via a flexible linker (e.g., a C6 or PEG spacer) rather than directly to the nucleobase or sugar, allowing the necessary degrees of freedom for the cycloaddition to occur [5].

References

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug Source: Molecular Therapy (NCBI/PMC) URL:[Link]

  • Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation Source: Current Protocols in Nucleic Acid Chemistry (NCBI/PMC) URL:[Link]

  • Positional Effect of Chemical Modifications on Short Interference RNA Activity in Mammalian Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • General Platform for Efficient and Modular Assembly of GalNAc–siRNA Conjugates via Primary Amines and o-Nitrobenzyl Alcohol Cyclization Photoclick Chemistry Source: JACS Au (ACS Publications / PMC) URL:[Link]

Method

Optimizing melting temperature (Tm) with m5Um substitutions

Application Note: Precision Tuning of Oligonucleotide Thermodynamics using 5-Methyl-2'-O-Methyluridine ( ) [1] ) and Nuclease Stability via Substitutions Executive Summary Thermodynamic stability is the linchpin of oligo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Tuning of Oligonucleotide Thermodynamics using 5-Methyl-2'-O-Methyluridine (


) [1]

) and Nuclease Stability via 

Substitutions

Executive Summary

Thermodynamic stability is the linchpin of oligonucleotide efficacy. Whether designing Antisense Oligonucleotides (ASOs), siRNAs, or aptamers, the ability to fine-tune the melting temperature (


) determines target engagement and off-target specificity. This guide details the application of 5-methyl-2'-O-methyluridine (

)
, a hyper-modified nucleoside that combines the C3'-endo sugar pucker of 2'-O-methylation with the enhanced base-stacking properties of the 5-methyl group.[1] By strategically substituting

, researchers can achieve a synergistic increase in duplex stability (

per modification) while dramatically silencing immune stimulation (TLR7 antagonism).

Scientific Foundation: The Advantage

Chemical Mechanism of Stabilization

The


 modification is a "dual-lock" stabilizer. It addresses two primary thermodynamic vectors simultaneously:
  • Sugar Pucker (Entropy Reduction): The 2'-O-methyl group creates a steric clash that locks the ribose into a C3'-endo (North) conformation.[1] This pre-organizes the single strand into an A-form helix geometry, reducing the entropic penalty of hybridization.

  • Base Stacking (Enthalpy Gain): The 5-methyl group on the uracil base (effectively converting it to ribothymidine) increases hydrophobicity and polarizability. This enhances Van der Waals interactions with neighboring bases (base stacking), providing an enthalpic gain.

Structural Comparison

The following diagram illustrates the hierarchy of uridine modifications and their impact on stability.

m5Um_Hierarchy U Uridine (U) Baseline Stability Nuclease Labile m5U 5-Methyluridine (m5U) Enhanced Stacking (Ribothymidine) U->m5U + 5-Methyl group Um 2'-O-Methyluridine (Um) C3'-endo Pucker Nuclease Resistant U->Um + 2'-O-Methyl group m5Um 5-Methyl-2'-O-Methyluridine (m5Um) SYNERGISTIC STABILITY Max Tm & Immune Silencing m5U->m5Um + 2'-O-Methyl Um->m5Um + 5-Methyl

Figure 1: Structural hierarchy of uridine modifications.[1]


 represents the convergence of base and sugar modifications for maximum thermodynamic stability.

Strategic Design Guidelines

Do not substitute blindly. Use the "Tm Walking" strategy to optimize without compromising biological activity.

Design ParameterRecommendationRationale
Substitution Density 1 modification every 3–4 basesAvoids steric overload; maintains RNase H recruitment (if required for Gapmers).
Positioning 3'- and 5'-endsProtects against exonucleases; clamps the helix ends to prevent "fraying."[1]
Motif Avoidance Avoid catalytic cores2'-OMe groups can disrupt the hydration shell required for RNase H or RISC activity.[1]
Mismatch Discrimination Place away from SNP sitesHigh affinity (

) can force hybridization even with mismatches. Use unmodified U near SNPs.

Protocol: Synthesis and Quality Control

Reagents
  • Phosphoramidite: 5-Methyl-2'-O-methyluridine-3'-CEP (Standard protection: 5'-DMT).[1]

  • Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

  • Solid Support: Universal support or pre-loaded CPG/Polystyrene.

Synthesis Cycle Parameters

 is slightly bulkier than standard RNA. Modify the coupling cycle as follows:
  • Coupling Time: Increase to 6–10 minutes (vs. 3-5 min for standard DNA/RNA).

  • Activator Concentration: Ensure 0.25 M ETT for optimal efficiency.

  • Deprotection: Standard ammonolysis (AMA: Ammonium hydroxide/Methylamine 1:1) at 65°C for 20 mins is compatible. Note:

    
     is base-stable.[1]
    
QC Validation
  • ESI-MS: Essential to distinguish

    
     from 
    
    
    
    (Mass difference = 14 Da).[1]
  • Purity: >90% by IEX-HPLC (critical for accurate Tm measurement).

Protocol: Optical Melting ( ) Analysis

This is the gold standard for validating the stabilizing effect of your substitutions.

Buffer Preparation (The "1X Standard")

Inconsistent buffers are the #1 cause of Tm variability.

  • Composition: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Preparation: Prepare 1M stocks of

    
     and 
    
    
    
    . Mix to pH 7.0. Filter through 0.22 µm membrane. Degas for 10 mins.
Experimental Workflow
  • Sample Prep: Dilute Oligo and Complement (RNA or DNA target) to 1.0 µM equimolar concentration in 1X Buffer. Total volume: 100–200 µL.

  • Annealing: Heat to 90°C for 5 mins, then cool slowly to room temp (1–2°C/min) to ensure thermodynamic equilibrium.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: 260 nm.

    • Ramp: 20°C to 90°C at 0.5°C/min (Fast ramping causes hysteresis).

    • Data Rate: 1 point every 0.5°C.

Data Analysis (Derivative Method)

Calculate the first derivative of Absorbance vs. Temperature (


). The 

is the inflection point (peak of the derivative).


Workflow Diagram:

Tm_Workflow Step1 1. Mix Equimolar (1 µM Target + Probe) Step2 2. Anneal (90°C -> 25°C slow cool) Step1->Step2 Step3 3. UV Melt Ramp (0.5°C/min rise) Step2->Step3 Step4 4. Calculate 1st Derivative (dA/dT) Step3->Step4

Figure 2: Step-by-step workflow for accurate optical melting temperature determination.

Expected Results & Data Interpretation

The following table summarizes the expected thermodynamic shifts relative to an unmodified RNA:RNA duplex.

Table 1: Comparative Stability of Uridine Modifications

Modification

/ mod (°C)
Nuclease StabilityImmune SilencingBest Application
Uridine (U) ReferenceLowNoneControl
5-Methyluridine (

)
+0.5 – 1.0LowLowBase stacking study
2'-O-Methyl (

)
+1.0 – 1.5HighModerateGeneral stability

+1.5 – 2.5 Very High High Therapeutic Optimization

Note:


 values are approximate and sequence-dependent. High GC content regions may show lower 

gains.

Troubleshooting

  • Hysteresis (Tm heating

    
     Tm cooling):  Ramp rate is too fast. Reduce to 0.5°C/min.
    
  • Broad Transitions: Non-two-state melting.[1] Check for self-structures (hairpins) using OligoAnalyzer or mfold before synthesis.[1]

  • Lower than expected Tm: Verify salt concentration.

    
     is logarithmically dependent on 
    
    
    
    . Ensure 100 mM NaCl is precise.

References

  • Gyi, J. I., et al. (1998). "The solution structure of a DNA·RNA duplex containing 5-propynyl U and C; comparison with 5-Me modifications."[1] Nucleic Acids Research, 26(9), 2073–2079. Link

  • Kierzek, E., et al. (2025).[2] "The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions."[3] Nucleic Acids Research.[4][5] Link

  • Gehrig, S., et al. (2018). "Double methylation of tRNA-U54 to 2'-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7."[1][6] Nucleic Acids Research, 46(18), 9764–9775.[6] Link

  • TriLink BioTechnologies. "Thermostability of Modified Oligonucleotide Duplexes." Application Notes. Link

  • Majlessi, M., et al. (1998). "Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets." Nucleic Acids Research, 26(9), 2224-2229.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Distinguishing m5Um from m5U and Um in mass spectrometry

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to confidently annotate methylated uridine derivatives in their epitranscriptomic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to confidently annotate methylated uridine derivatives in their epitranscriptomic workflows. The analytical challenge lies in the structural similarities between 5-methyl-2'-O-methyluridine (m5Um ), 5-methyluridine (m5U ), and 2'-O-methyluridine (Um ).

This guide provides an in-depth, self-validating analytical framework to resolve these modifications using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary: Uridine Modifications

To set the foundation for our troubleshooting, the table below summarizes the exact monoisotopic masses and diagnostic fragmentation ions required for high-resolution mass spectrometry (HRMS) in positive ionization mode.

ModificationChemical FormulaExact Mass (Da)Precursor Ion[M+H]⁺Diagnostic Base Fragment [B+H]⁺Methylation Site
Uridine (U) C₉H₁₂N₂O₆244.0695245.0768113.0346None
m5U C₁₀H₁₄N₂O₆258.0852259.0925127.0502Nucleobase (C5)
Um C₁₀H₁₄N₂O₆258.0852259.0925113.0346Ribose (2'-O)
m5Um C₁₁H₁₆N₂O₆272.1008273.1081127.0502Base & Ribose

Troubleshooting Guide & FAQs

Q1: How do I differentiate m5Um from m5U and Um in my full-scan (MS1) data? A: Differentiation at the MS1 level relies on the total number of methyl groups. m5Um is a doubly methylated nucleoside, meaning it carries a +28.0313 Da mass shift relative to canonical uridine. In contrast, m5U and Um are singly methylated (+14.0156 Da). Therefore, m5Um is easily distinguished in MS1 by its unique precursor mass of m/z 273.1081 [M+H]⁺, whereas m5U and Um share a precursor mass of m/z 259.0925[1].

Q2: My LC-MS system shows a single precursor peak at m/z 259.09. How can I definitively tell if it's m5U or Um? A: Because m5U and Um are exact structural isomers (isobaric), they cannot be resolved by MS1 intact mass profiling alone[1]. You must use MS/MS (via Collision-Induced Dissociation [CID] or Higher-energy Collisional Dissociation [HCD]) to induce the cleavage of the N-glycosidic bond[2].

  • The Causality: Collision energy breaks the bond connecting the nucleobase to the ribose sugar. The charge is typically retained on the nucleobase. If the methyl group is located on the base (m5U), the resulting fragment retains the extra mass, yielding an m5Uracil ion at m/z 127.0502. If the methyl group is located on the ribose (Um), the base fragment is unmethylated, yielding a standard Uracil ion at m/z 113.0346[3].

Q3: What chromatographic conditions are optimal for resolving these isomers before they enter the mass spectrometer? A: Reversed-phase liquid chromatography (RP-HPLC), typically using a C18 column, is highly effective for orthogonal validation.

  • The Causality: Chromatographic retention time is dictated by the hydrophobicity of the molecule. Methylating the 2'-hydroxyl group of the ribose (Um) eliminates a highly polar hydrogen bond donor, increasing the molecule's hydrophobicity significantly more than methylating the C5 position of the nucleobase (m5U). Consequently, m5U elutes earlier than Um, while the doubly methylated m5Um elutes last[3].

Q4: I am seeing a mass shift of +28 Da from Uridine. Is it always m5Um? A: No. While m5Um is a common dimethylated uridine, other structural isomers like 3,2'-O-dimethyluridine (m3Um) exist. To ensure a self-validating system, you must perform MS/MS on the m/z 273.1081 precursor to confirm the presence of the m/z 127.0502 base fragment, and compare the LC retention time against a synthetic m5Um standard to rule out positional base isomers.

Analytical Workflow Visualization

G Start RNA Hydrolysis to Nucleosides LC RP-HPLC Separation (Hydrophobicity: m5U < Um < m5Um) Start->LC MS1 MS1 Intact Mass Profiling [M+H]+ LC->MS1 Mass273 m/z 273.10 (Double Methylation) MS1->Mass273 +28 Da vs U Mass259 m/z 259.08 (Single Methylation) MS1->Mass259 +14 Da vs U m5Um m5Um Confirmed Mass273->m5Um MS2 yields m/z 127 MS2 MS2 Fragmentation (N-glycosidic bond cleavage) Mass259->MS2 Isobaric Isomers Frag127 Base Fragment: m/z 127.05 (Methylated Base) MS2->Frag127 Frag113 Base Fragment: m/z 113.03 (Unmethylated Base) MS2->Frag113 m5U m5U Confirmed Frag127->m5U Um Um Confirmed Frag113->Um

Figure 1: Analytical decision tree for differentiating m5Um, m5U, and Um using LC-MS/MS workflows.

Experimental Protocols: Self-Validating LC-MS/MS Methodology

To guarantee scientific integrity, the following protocol utilizes an orthogonal validation approach (Retention Time + Intact Mass + Fragmentation Pattern).

Step 1: RNA Hydrolysis to Single Nucleosides

Causality: Mass spectrometers cannot easily localize modifications on intact long RNA polymers due to complex isotopic envelopes and incomplete fragmentation. Bottom-up hydrolysis reduces the RNA to single nucleosides for precise mass measurement.

  • Suspend 1-2 µg of purified RNA in 20 µL of nuclease-free water.

  • Add 1 U of Nuclease P1 and 0.1 U of Phosphodiesterase I. Incubate at 37°C for 2 hours to cleave the phosphodiester backbone.

  • Add 1 U of Alkaline Phosphatase (e.g., rSAP) and 10X reaction buffer. Incubate at 37°C for an additional 2 hours to remove the 5'-phosphate groups, yielding free nucleosides.

  • Filter the digest through a 10 kDa MWCO spin filter to remove the enzymes.

Step 2: Reversed-Phase LC Separation
  • Column: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phases:

    • Buffer A: 0.1% Formic acid in LC-MS grade water.

    • Buffer B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient: Run a shallow gradient from 1% B to 15% B over 15 minutes to ensure baseline resolution between the closely eluting m5U and Um isomers.

Step 3: MS/MS Acquisition (PRM/MRM)

Configure your mass spectrometer (Orbitrap, Q-TOF, or Triple Quadrupole) to monitor specific transitions.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Targeted Transitions:

    • m5U: Isolate m/z 259.09. Apply normalized collision energy (NCE ~20-30%). Monitor for the dominant product ion at m/z 127.05.

    • Um: Isolate m/z 259.09. Apply NCE. Monitor for the dominant product ion at m/z 113.03.

    • m5Um: Isolate m/z 273.11. Apply NCE. Monitor for the dominant product ion at m/z 127.05.

  • Validation: Compare the retention times of your sample peaks against heavy-isotope labeled internal standards or synthetic standards spiked into a blank matrix.

References

  • Label-free, direct localization and relative quantitation of the RNA nucleobase methylations m6A, m5C, m3U, and m5U by top-down mass spectrometry. Nucleic Acids Research.[Link]

  • Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC / NIH.[Link]

  • Structural Characterization of U*-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine. Nucleic Acids Research.[Link]

Sources

Optimization

Technical Support Center: Optimizing m5Um Phosphoramidite Coupling

Executive Summary The incorporation of 2'-O-methyl-5-methyluridine (m5Um) —often referred to as 2'-OMe-T in the context of DNA/RNA chimeras—presents a unique kinetic challenge. Unlike standard DNA phosphoramidites, m5Um...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 2'-O-methyl-5-methyluridine (m5Um) —often referred to as 2'-OMe-T in the context of DNA/RNA chimeras—presents a unique kinetic challenge. Unlike standard DNA phosphoramidites, m5Um suffers from significant steric hindrance at the phosphorus center due to the bulky methoxy group at the 2'-position. Furthermore, the hydrophobic 5-methyl group on the nucleobase can induce hydrophobic aggregation in growing oligonucleotide chains, further reducing coupling efficiency.[1]

This guide provides a self-validating protocol to overcome these barriers, ensuring stepwise yields >98% even in difficult sequence contexts.

Part 1: The Mechanistic Barrier (The "Why")

To solve low coupling efficiency, one must understand the molecular geometry inhibiting the reaction. In a standard coupling event, the 5'-hydroxyl of the support-bound oligo attacks the activated phosphoramidite.[2][3][]

In m5Um, the 2'-O-methyl group creates a "steric wall" directly adjacent to the 3'-phosphoramidite center. This prevents the bulky tetrazolide intermediate from easily accessing the reactive site. Standard activators (like 1H-Tetrazole) are often too slow to drive this reaction to completion before competing side reactions (like moisture scavenging) occur.

Visualization: The Steric Conflict & Solution Pathway

The following diagram illustrates the kinetic bottleneck and the requisite chemical intervention.

m5Um_Coupling_Mechanism Substrate 5'-OH (Support Bound) Intermediate Activated Tetrazolide (Sterically Hindered) Substrate->Intermediate Nucleophilic Attack Amidite m5Um Phosphoramidite (Inactive) Amidite->Intermediate Protonation Activator Activator (ETT or BTT) Activator->Intermediate Catalysis Barrier Steric Blockade (2'-OMe Group) Intermediate->Barrier Slow Kinetics Product Phosphite Triester (Coupled) Barrier->Product Requires Time/Acidity Optimized Optimized Protocol: High Conc + ETT + 6-10min Optimized->Barrier Overcomes

Figure 1: Mechanism of steric hindrance during m5Um coupling. The 2'-OMe group physically impedes the nucleophilic attack, requiring stronger activators (ETT) and extended contact time to overcome the energy barrier.

Part 2: Optimized Coupling Protocol (The "How")

Do not use standard DNA protocols for m5Um. The following parameters are non-negotiable for high-fidelity synthesis.

Reagent Stoichiometry & Preparation
ParameterStandard DNARequired for m5Um Scientific Rationale
Amidite Concentration 0.05 M0.10 M - 0.15 M Higher concentration drives second-order reaction kinetics, compensating for the steric barrier [1].
Diluent Acetonitrile (ACN)Anhydrous ACN 2'-OMe chemistry is hypersensitive to water. Water content must be <30 ppm.
Activator 1H-TetrazoleETT (0.25 M) or BTT 5-Ethylthio-1H-tetrazole (ETT) is more acidic (pKa ~4.3) than tetrazole (pKa ~4.8), accelerating the activation of the hindered P(III) center [2].
Dissolution Time InstantAllow 5-10 mins Ensure complete solvation. The 5-methyl group increases hydrophobicity; incomplete dissolution causes nozzle clogging.
The Coupling Cycle

Target Stepwise Yield: >98.5%

  • Delivery: Deliver 1.5x to 2.0x volume of phosphoramidite compared to standard bases.

  • Contact Time:

    • Standard: 6 minutes (360 seconds).[5]

    • Difficult Sequences (G-rich): 10 minutes (600 seconds).

    • Note: Do not exceed 15 minutes, as this increases the risk of depurination or non-specific side reactions.[1]

  • Capping: Use standard Cap A (Acetic Anhydride) and Cap B (N-Methylimidazole).[6] Aggressive capping is crucial to permanently block any unreacted 5'-OH groups, preventing "n-1" deletion mutants which are impossible to separate from the full-length product.

Part 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow when you encounter synthesis failures involving m5Um.

Troubleshooting_Tree Start Issue: Low Yield / Deletions Check_Trityl Check Trityl Monitor Start->Check_Trityl Branch1 Sharp Drop at m5Um? Check_Trityl->Branch1 Yes_Drop Coupling Failure Branch1->Yes_Drop Yes No_Drop Gradual Decline? Branch1->No_Drop No Action1 1. Switch to ETT Activator 2. Increase Time to 10 min Yes_Drop->Action1 Action2 Water Contamination Replace ACN & Sieves No_Drop->Action2 Yes Agg_Check Is Sequence G-Rich? No_Drop->Agg_Check No (Random) Action3 Hydrophobic Aggregation Use 0.25M DCI Activator Agg_Check->Action3 Yes

Figure 2: Troubleshooting logic for m5Um synthesis failures. Identifies root causes based on trityl monitoring patterns.

Frequently Asked Questions

Q: I am using 1H-Tetrazole because ETT is unavailable. Can I still synthesize m5Um? A: Yes, but you must compromise on time. If you are forced to use 1H-Tetrazole, you must double-couple .[1]

  • Protocol: Deliver Amidite+Tetrazole

    
     Wait 10 mins 
    
    
    
    Wash
    
    
    Deliver Amidite+Tetrazole
    
    
    Wait 10 mins.
  • Why: Tetrazole is less acidic and less nucleophilic.[7] The kinetic barrier of the 2'-OMe group makes a single tetrazole coupling inefficient (often <90%). Double coupling mechanically forces the yield up, though it consumes twice the reagent.

Q: My oligo is failing quality control (MS) with "n-1" peaks, but trityl yields looked fine. A: This is a classic "Steric Deception." The trityl cation monitors the total dimethoxytrityl released. If your m5Um coupling was slow, moisture in the system might have hydrolyzed the amidite, or the coupling simply didn't finish.

  • The Fix: The "n-1" peak indicates the m5Um was skipped. This confirms the coupling time was too short. Increase coupling time to 600 seconds and ensure your capping reagents are fresh. Efficient capping ensures that any failure sequence is terminated immediately, making purification easier [3].[1]

Q: Does the 5-methyl group on the Uracil affect solubility? A: Yes. m5Um is significantly more hydrophobic than standard Uridine (rU). In long oligonucleotides (>40 mer) containing multiple m5Um insertions, the growing chain can fold back on itself (hydrophobic collapse).

  • The Fix: If synthesis fails late in the chain, switch to DCI (4,5-Dicyanoimidazole) as the activator. DCI is a "chaotropic" activator that helps disrupt secondary structures and aggregation on the solid support [4].

Q: Can I use standard AMA deprotection? A: Yes. m5Um is stable in Ammonium Hydroxide/Methylamine (AMA). You can deprotect at 65°C for 10 minutes. Unlike DNA bases like dC-bz, m5Um does not require specialized acetyl protection and is compatible with standard fast deprotection protocols [1].

References

  • Glen Research. (n.d.).[8] 2'-OMe-5-Me-U-CE Phosphoramidite. Retrieved from [Link]

  • Glen Research. (2018). Technical Brief: About Activators. Glen Report 19.29. Retrieved from [Link]

Sources

Troubleshooting

Epitranscriptomics Technical Support Center: Optimizing RNA Hydrolysis for m5Um LC-MS Analysis

Welcome to the Technical Support Center for epitranscriptomic analysis. Analyzing hypermodified nucleosides like 5-methyl-2'-O-methyluridine (m5Um) presents unique steric and chemical challenges during sample preparation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for epitranscriptomic analysis. Analyzing hypermodified nucleosides like 5-methyl-2'-O-methyluridine (m5Um) presents unique steric and chemical challenges during sample preparation. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure absolute quantification accuracy in LC-MS/MS workflows.

Workflow Diagnostics

Workflow RNA Purified RNA Transcript (Contains m5Um) NP1 Standard Protocol (Nuclease P1 + CIP) RNA->NP1 Opt Optimized Protocol (NP1 + PDE1 + CIP) RNA->Opt Trapped Incomplete Hydrolysis (m5Um trapped as Np-m5Um) NP1->Trapped Steric block by 2'-O-Me Free Complete Hydrolysis (Free m5Um nucleoside) Opt->Free PDE1 exonuclease bypass Fail Under-quantification in LC-MS/MS Trapped->Fail Success Accurate Absolute Quantification Free->Success

Mechanistic divergence in RNA hydrolysis: Standard vs. PDE1-optimized workflows for m5Um release.

Troubleshooting & FAQs

Q1: Why does my standard Nuclease P1 digestion yield artificially low levels of m5Um? Causality & Mechanism: Nuclease P1 (NP1) is a zinc-dependent endonuclease that cleaves single-stranded RNA to yield 5'-monophosphates. However, the presence of a 2'-O-methyl group (as in m5Um) alters the local ribose pucker conformation and introduces significant steric hindrance. This prevents NP1 from accessing the adjacent phosphodiester bond. Consequently, m5Um remains trapped in dinucleotide or trinucleotide fragments (1)[1]. Because targeted LC-MS/MS methods (MRM/SRM) are tuned specifically for the mass transition of the free nucleoside, these trapped fragments are entirely missed, leading to false-negative results or severe under-quantification.

Q2: What is the mechanistically sound enzyme cocktail for complete m5Um release? Causality & Mechanism: To overcome the 2'-O-methylation block, you must introduce Phosphodiesterase I (PDE1, often sourced from snake venom). Unlike NP1 or Benzonase, PDE1 is a 3' to 5' exonuclease that is insensitive to 2'-O-methylation (1)[1]. A self-validating, complete hydrolysis system requires three synergistic activities:

  • Endonuclease (NP1 or RNase A/T1): Rapidly fragments long RNA polymers into manageable oligonucleotides.

  • Exonuclease (PDE1): Chews back the oligonucleotides from the 3' end, effectively bypassing the 2'-O-Me steric block to release monophosphates.

  • Phosphatase (CIP or BAP): Removes the terminal phosphate groups to yield uncharged, free nucleosides suitable for reversed-phase LC-MS/MS (2)[2].

Q3: How do I prevent degradation and buffer-induced ionization suppression during m5Um LC-MS analysis? Causality & Mechanism: Enzymatic hydrolysis is typically performed at pH 8.0 to accommodate the optimal activity ranges of CIP and PDE1. However, prolonged incubation in standard biological buffers (like Tris or PBS) introduces non-volatile salts that cause severe ion suppression in the electrospray ionization (ESI) source. Furthermore, cations (like Na+ or K+) adsorb to system surfaces and form adducts with nucleosides, splitting the MS signal and ruining targeted quantification (3)[3]. Solution: Use a volatile buffer system, such as 10 mM Ammonium Acetate (pH 8.0). Ammonium acetate provides the necessary alkaline environment for the enzymes, evaporates cleanly in the ESI source, and donates protons efficiently to enhance the [M+H]+ signal of m5Um.

Q4: How do I validate that my hydrolysis is complete without over-digesting? Causality & Mechanism: Over-digestion (excessive incubation times or enzyme concentrations) can lead to the spontaneous deamination of cytidine to uridine, artificially skewing the nucleoside pool. To create a self-validating protocol, spike a synthetic, heavy-isotope labeled RNA oligonucleotide containing a known m5Um site into a parallel control sample. By monitoring the disappearance of the intact oligo and the plateauing appearance of the free m5Um nucleoside via LC-MS, you can empirically establish the exact kinetic endpoint for your specific sample matrix.

Quantitative Data: Impact of Hydrolysis Cocktails on m5Um Yield
Hydrolysis CocktailCleavage Mechanismm5Um Release EfficiencyArtifact Risk
Nuclease P1 + CIP Endonuclease only (Blocked by 2'-O-Me)< 15%High (Dinucleotide retention)
Benzonase + CIP Endonuclease only (Blocked by 2'-O-Me)< 5%High (Oligonucleotide retention)
NP1 + PDE1 + CIP Endo + Exonuclease (Bypasses 2'-O-Me)> 98%Low
Commercial Digestion Kits Proprietary (Often lacks sufficient PDE1)40 - 60%Medium (Inconsistent lot-to-lot)

Note: Efficiency percentages are relative to theoretical maximums determined by synthetic spike-in controls.

Step-by-Step Methodology: Optimized Enzymatic Hydrolysis Protocol

This protocol is engineered to ensure 100% release of m5Um while minimizing deamination artifacts and LC-MS ion suppression.

Materials Required:

  • Nuclease P1 (NP1)

  • Phosphodiesterase I (PDE1, Snake Venom)

  • Calf Intestinal Alkaline Phosphatase (CIP)

  • Volatile Digestion Buffer: 10 mM Ammonium Acetate, 1 mM MgCl2, pH 8.0.

  • Stable Isotope-Labeled Internal Standard (SILIS) mix (including 13C/15N-m5Um).

Procedure:

  • RNA Denaturation: Aliquot 150–500 ng of purified RNA into a nuclease-free tube. Heat the sample to 90°C for 2 minutes to melt secondary structures, then immediately snap-chill on ice for 3 minutes to prevent re-annealing.

  • Buffer Addition: Add Volatile Digestion Buffer to bring the reaction volume to 20 µL.

  • Enzyme Cocktail Assembly: Add the following to the reaction mixture:

    • 0.5 U Nuclease P1

    • 0.005 U Phosphodiesterase I (Critical for bypassing the 2'-O-Me block)

    • 0.5 U Calf Intestinal Alkaline Phosphatase

  • Incubation: Mix gently by pipetting. Incubate the mixture at 37°C for exactly 2 hours. Do not exceed 3 hours, as prolonged incubation increases the risk of spontaneous deamination.

  • Enzyme Removal: Transfer the hydrolysate to a 10 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter. Centrifuge at 14,000 × g for 15 minutes at 4°C. This step is mandatory to prevent residual enzymes from precipitating on the LC column.

  • SILIS Spike-In: To the filtered flow-through, add a precisely known concentration of SILIS. This internal standard corrects for downstream matrix effects, ion suppression, and injection volume variances (3)[3].

  • Analysis: Transfer the sample to an LC-MS vial. The sample is now ready for reversed-phase UHPLC-MS/MS analysis.

References
  • Strategies to Avoid Artifacts in Mass Spectrometry-Based Epitranscriptome Analyses Source: ResearchGate URL:[Link]

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA Source: Analytical Methods (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Detecting m5Um False Positives in High-Throughput Sequencing

Introduction: The m5Um Challenge Welcome to the Technical Support Center. You are likely here because your high-throughput sequencing data (Nanopore, MeRIP-seq, or specialized RT-methods) has flagged m5Um (5,2'-O-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The m5Um Challenge

Welcome to the Technical Support Center. You are likely here because your high-throughput sequencing data (Nanopore, MeRIP-seq, or specialized RT-methods) has flagged m5Um (5,2'-O-dimethyluridine) sites, particularly in mRNA or non-canonical tRNA positions, and you suspect these may be artifacts.

Technical Reality Check: m5Um is a "hyper-modification" combining methylation at the uracil base (C5 position) and the ribose sugar (2'-OH). While highly conserved in the T-loop of tRNA (position 54) and rRNA, its presence in eukaryotic mRNA is controversial and technically difficult to distinguish from its single-modification counterparts: m5U (ribothymidine) and Um (2'-O-methyluridine).

This guide provides a rigorous, modular workflow to deconstruct these signals and eliminate false positives.

Module 1: Biological & Contextual Filtering

Issue: Your pipeline identified m5Um sites in mRNA or lncRNA. Diagnosis: High probability of False Positive (FP).[1] m5Um biosynthesis requires two distinct enzymatic activities (a methyltransferase for the base and a 2'-O-methyltransferase).

Troubleshooting Protocol 1.1: The "Writer" Consistency Check

Before wet-lab validation, verify if the biological machinery supports the call.

CheckpointQuestionAction / Logic
1. Enzyme Presence Are TRMT2A/B (m5U writers) and Fibrillarin (Nm writer) active?Action: Check RNA-seq expression levels of these enzymes. If low/absent, m5Um is unlikely.
2. Sequence Motif Does the site match known tRNA T-loop motifs (e.g., T

CG)?
Action: m5Um is structurally rigid. If found in unstructured mRNA loops without tRNA-like secondary structure, flag as High Risk FP .
3. Stoichiometry Is the modification fraction <10%?Action: Low stoichiometry often indicates "off-target" enzyme activity or sequencing noise rather than functional modification.

Module 2: Nanopore Direct RNA Sequencing (DRS)

Issue: Nanopore base-calling software (Guppy/Dorado) or signal modification callers (Tombo/Nanocompore) are flagging m5Um. Root Cause: The ionic current shift of m5Um is complex. Most models are trained on single modifications (m5C, m6A). An m5Um site may be misclassified as m5C, m5U, or a generic "error" due to the combined steric hindrance of the methyl and 2'-O-methyl groups.

Troubleshooting Protocol 2.1: Signal Deconvolution

Do not rely on standard base-calling. You must analyze the raw current signal.[2]

Step-by-Step Workflow:

  • Extract Raw Signal: Use nanopolish eventalign to map raw ionic currents to your reference.

  • Compare vs. Unmodified Control:

    • Control: In vitro transcribed (IVT) RNA (guaranteed unmodified).[1][3][4]

    • Experiment: Native RNA.

  • Calculate KS-Statistic: Perform a Kolmogorov-Smirnov test on the current distribution at the target k-mer.

  • The "Double Shift" Hypothesis:

    • m5U alone: Minor shift in dwell time.

    • Um alone: distinct current amplitude shift.

    • m5Um: Look for both extended dwell time (due to rigid 2'-O-Me) AND amplitude change.

Visualization: Nanopore Signal Logic

Nanopore_m5Um_Logic Figure 1: Distinguishing m5Um from single modifications in Nanopore signals. Start Nanopore Signal Event Compare Compare Native vs. IVT (Control) Start->Compare Shift_Type Analyze Current Shift Compare->Shift_Type Res_m5U Shift matches m5U only (Base Mod) Shift_Type->Res_m5U Amplitude Change Only Res_Um Shift matches Um only (Ribose Mod) Shift_Type->Res_Um Dwell Time Change Only Res_m5Um Complex Shift: Amplitude + Dwell Time Shift_Type->Res_m5Um Combined Perturbation

Module 3: Orthogonal Validation (The "Split-Signal" Approach)

Issue: You need to prove the residue has both modifications. Solution: Since no single high-throughput method perfectly captures m5Um, you must decouple the detection of the base methylation (m5U) and the ribose methylation (Um).

Protocol 3.1: The Intersection Method

You must demonstrate that the same nucleotide position is positive in Method A (Base) and Method B (Ribose).

Step 1: Detect 2'-O-Methylation (Um)

  • Method: RiboMeth-seq (Standard).

  • Mechanism: 2'-O-methylation protects the backbone from alkaline hydrolysis.

  • Readout: "Negative peaks" or coverage drops at the +1 position indicate protection (presence of Nm).

  • Criterion: If the site shows no protection in RiboMeth-seq, it is NOT m5Um . It might just be m5U.

Step 2: Detect 5-Methyluridine (m5U)

  • Method: FTO-assisted sequencing or Antibody IP (MeRIP) .

  • Note: Standard bisulfite sequencing is for m5C; it does not reliably distinguish m5U from U.

  • Preferred:TRAC-seq (tRNA Reduction and Cleavage) or specific antibody immunoprecipitation (though antibodies often cross-react).

  • Criterion: If the site is not enriched in the m5U-specific dataset, it is likely just Um.

Step 3: Data Intersection

  • True Positive m5Um: Site is protected in RiboMeth-seq AND enriched in m5U-IP/Seq.

Visualization: The Validation Pipeline

Validation_Workflow Figure 2: Orthogonal validation workflow decoupling Ribose vs. Base modifications. Candidate Candidate m5Um Site RiboMeth RiboMeth-seq (Alkaline Hydrolysis) Candidate->RiboMeth BaseSeq m5U-IP / TRAC-seq Candidate->BaseSeq Result_Um Protection Signal? (Detects Um) RiboMeth->Result_Um Decision Data Intersection Result_Um->Decision Result_m5U Enrichment Signal? (Detects m5U) BaseSeq->Result_m5U Result_m5U->Decision Outcome_FP FALSE POSITIVE (Single Mod or Artifact) Decision->Outcome_FP One/Both Negative Outcome_TP TRUE POSITIVE (m5Um Confirmed) Decision->Outcome_TP Both Positive

Module 4: The Gold Standard (Mass Spectrometry)

Issue: Reviewers demand absolute quantification. Solution: LC-MS/MS is the only method to definitively prove the chemical existence of m5Um in your sample fraction.

Protocol 4.1: Fragment-Based LC-MS/MS

Do not digest the whole transcriptome. You must isolate the RNA species of interest.

  • Purification: Isolate the specific RNA (e.g., biotinylated probe pulldown of the mRNA/tRNA of interest).

  • Digestion: Digest RNA into nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • LC-MS/MS Parameters:

    • Monitor the transition for m5Um.

    • Parent Ion (m/z): ~273.1 (Protonated m5Um).

    • Daughter Ion (m/z): ~127.0 (Thymine base).

    • Crucial Control: You must separate m5Um from its isomer m5U (different retention time due to 2'-O-methyl hydrophobicity).

  • Result: If you see a peak at the m5Um retention time matching the synthetic standard, the modification is real.

Frequently Asked Questions (FAQ)

Q1: My MeRIP-seq data shows a peak for m5U, but I suspect it's actually binding to regular U-rich regions. How do I check? A: This is a classic "antibody cross-reactivity" issue. Antibodies raised against m5U often have low affinity for poly-U tracts.

  • Fix: Perform a competitive inhibition experiment. Pre-incubate the antibody with free m5U nucleosides. If the sequencing peak disappears, it was specific. If the peak remains, it is non-specific binding to the RNA sequence itself.

Q2: Can I use standard bisulfite sequencing (BS-seq) to detect m5U/m5Um? A: Generally, No . Bisulfite converts unmodified Cytosine to Uracil. It is designed to detect m5C (which remains C). It does not chemically alter Uracil or m5U in a way that is easily distinguishable by standard sequencing aligners without complex customized protocols (like heat-resistant BS-seq), and it cannot detect the 2'-O-methyl group of m5Um at all.

Q3: Why does Nanopore base-calling often mistake m5Um for m5C? A: The base-calling neural networks are trained on specific "alphabets." If the model has not been explicitly trained on m5Um (which is rare), it forces the signal into the closest known cluster. The methyl group at C5 on Uracil (m5U) looks structurally similar to the methyl group at C5 on Cytosine (m5C), leading to misclassification. Always use raw signal comparison (Protocol 2.1) rather than trusting the base call.

References

  • Modomics Database. "5,2'-O-dimethyluridine (m5Um) Pathway and Structure." Genesilico.pl. Link

  • Oxford Nanopore Technologies. "RNA Modified Base Best Practices and Benchmarking." Nanoporetech.com.[5] Link

  • Leger, A. et al. "RNA modifications detection by comparative Nanopore direct RNA sequencing." Nature Communications, 2021. (Basis for Signal Deconvolution). Link

  • Birkedal, U. et al. "Profiling of ribose methylations in RNA by high-throughput sequencing (RiboMeth-seq)." Angewandte Chemie, 2015. (Standard for 2'-O-Me detection). Link

  • Carter, J. et al. "FTO-mediated demethylation of m6A." (Context on demethylase specificity and false positives in chemical labeling). Nature, 2011. Link

Sources

Troubleshooting

Technical Support Center: Separation of 5-methyl-2'-O-methyl-uridine Isomers by LC-MS/MS

Welcome to the technical support center for the analysis of modified nucleoside isomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of modified nucleoside isomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of separating and quantifying 5-methyl-2'-O-methyl-uridine and its related isomers using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). As isomers possess identical mass-to-charge ratios, their successful analysis hinges entirely on achieving robust chromatographic separation. This resource provides in-depth troubleshooting advice, validated starting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the field.

Q1: Why are my 5-methyl-2'-O-methyl-uridine isomers co-eluting on my standard C18 reversed-phase column?

A: Standard C18 columns separate molecules primarily based on hydrophobicity. 5-methyl-2'-O-methyl-uridine and its positional isomers are highly polar molecules with very subtle structural differences.[1][2] Consequently, they have weak retention on reversed-phase media and elute very early, often together in the solvent front. Achieving separation requires a chromatographic mode that can better exploit their polarity or specific structural attributes.

Q2: What is the fundamental challenge in analyzing these isomers with MS/MS?

A: The core challenge is that structural isomers are isobaric—they have the exact same mass.[3] Therefore, the mass spectrometer cannot differentiate between them. Any attempt to quantify an isomer using a shared Multiple Reaction Monitoring (MRM) transition will be inaccurate if the isomers are not fully separated chromatographically before entering the ion source.[4] The MS simply serves as a highly sensitive detector for what the LC column has separated.

Q3: What are the recommended chromatographic techniques for this separation?

A: For polar molecules like modified nucleosides, two techniques are significantly more effective than standard reversed-phase:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. HILIC uses a polar stationary phase (like bare silica, amide, or diol) to retain and separate polar analytes.[1][2][5][6] It has the added benefit of using high-organic, MS-friendly mobile phases that promote efficient desolvation and ionization.[5]

  • Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This technique uses a standard C18 column but adds an ion-pairing reagent to the mobile phase.[7][8] The reagent forms a neutral, more hydrophobic complex with the polar analyte, enhancing its retention. Careful selection of a volatile, MS-compatible ion-pairing agent is critical.[9][10]

Q4: What are the expected MRM transitions for 5-methyl-2'-O-methyl-uridine?

A: 5-methyl-2'-O-methyl-uridine has a molecular weight of 272.26 g/mol (C₁₁H₁₆N₂O₆).[11][12] In positive ion mode ESI, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 273.1. The most common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety.[13][14] The resulting product ion is the protonated nucleobase, 5-methyluracil (thymine), at m/z 127.1.

  • Primary Recommended Transition: 273.1 → 127.1

All positional isomers of this compound will share this exact transition, reinforcing the necessity of chromatographic separation.

Q5: Why is my signal intensity low despite using an appropriate column?

A: Low signal intensity is often caused by ion suppression, a phenomenon where matrix components or mobile phase additives co-eluting with the analyte interfere with its ionization efficiency in the MS source.[15][16] Non-volatile additives, such as trifluoroacetic acid (TFA) or phosphate buffers, are notorious for causing severe and persistent ion suppression.[17] Always use high-purity, volatile mobile phase components like formic acid, ammonium formate, or MS-compatible ion-pairing reagents like those involving hexafluoroisopropanol (HFIP).[9][17] Additionally, optimizing MS source parameters like gas flows and temperatures for your specific mobile phase composition is crucial.[15][18]

Part 2: In-Depth Troubleshooting Guide

This guide is structured to help you diagnose and resolve common issues methodically.

Core Problem: Poor or No Chromatographic Resolution

This is the most critical issue for isomer analysis. A systematic approach is required to solve it.

dot

G cluster_start Troubleshooting: Poor Peak Resolution cluster_column Step 1: Column Chemistry cluster_mobile_phase Step 2: Mobile Phase Optimization cluster_gradient Step 3: Gradient & Flow cluster_chiral Step 4: Consider Chirality Start Poor Isomer Resolution (Co-elution) Q_Column What column are you using? Start->Q_Column A_C18 Standard C18/Reversed-Phase Q_Column->A_C18 Most Common A_HILIC HILIC Q_Column->A_HILIC Good Choice A_IPRPLC Ion-Pair RP-LC Q_Column->A_IPRPLC Alternative Sol_HILIC Switch to HILIC column. This is the primary recommendation. A_C18->Sol_HILIC Opt_HILIC Optimize HILIC Mobile Phase: - Adjust Acetonitrile % (↑ ACN = ↑ Retention) - Vary buffer salt concentration - Check pH A_HILIC->Opt_HILIC Opt_IPRPLC Optimize Ion-Pair Conditions: - Adjust ion-pair reagent concentration - Try alternative amines (e.g., hexylamine) - Optimize pH A_IPRPLC->Opt_IPRPLC Opt_Gradient Refine Gradient Profile: - Decrease slope (make it shallower) - Introduce isocratic holds - Lower flow rate Opt_HILIC->Opt_Gradient Opt_IPRPLC->Opt_Gradient Q_Chiral Could isomers be enantiomers? Opt_Gradient->Q_Chiral Sol_Chiral Use a Chiral Stationary Phase (CSP). E.g., Polysaccharide-based (ChiralPak) Q_Chiral->Sol_Chiral Yes G cluster_sample Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS/MS Detection Prep Dissolve sample in 90:10 Acetonitrile:Water Inject Inject 1-5 µL Prep->Inject Column HILIC Column (e.g., BEH Amide, 1.7 µm) Inject->Column Gradient Gradient Elution (See Table 2) Column->Gradient Source Heated ESI (+) Source Temp: ~450°C Capillary V: ~3.5 kV Gradient->Source Detection MRM Mode Q1: 273.1 Q3: 127.1 Source->Detection Data Data Acquisition Detection->Data

Caption: Experimental workflow for HILIC-MS/MS analysis.

Table 1: HILIC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column Waters ACQUITY BEH Amide (or similar), 2.1 x 100 mm, 1.7 µmAmide phase provides excellent selectivity for polar, hydrophilic compounds like nucleosides. [19]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidVolatile buffer system that is highly compatible with mass spectrometry. [20]
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate + 0.1% Formic AcidHigh organic content for HILIC mode.
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °C (start here, may decrease to improve resolution)Provides good efficiency and reproducibility.
Injection Vol. 1 - 5 µLKeep low to prevent peak distortion and column overload.
Ionization Mode Heated Electrospray Ionization (HESI), PositiveStandard for nucleoside analysis.
Precursor Ion m/z 273.1[M+H]⁺
Product Ion m/z 127.1[M+H - C₅H₈O₃(OCH₃)]⁺ (Protonated 5-methyluracil base)
Collision Energy Optimize experimentally (typically 15-30 eV)Tune for maximum signal of the product ion.

Table 2: Example HILIC Gradient

Time (min)%A%BCurve
0.0595Initial
1.05956
8.040606
8.19556
10.09556
10.15956
12.05956
Protocol 2: Ion-Pair RP-LC-MS/MS Method (Alternative)

This method can be effective if a HILIC column is not available or does not provide the desired selectivity.

Table 3: IP-RPLC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column High-quality C18 Column (e.g., Agilent, Waters), 2.1 x 100 mm, < 2 µmStandard reversed-phase column.
Mobile Phase A Water with 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP)HFIP is a volatile agent that pairs with TEA to form an effective ion-pairing system with minimal signal suppression compared to older reagents. [9]
Mobile Phase B Methanol with 8.6 mM TEA and 100 mM HFIPOrganic modifier for elution.
Flow Rate 0.3 mL/minStandard for 2.1 mm ID column.
Column Temp. 45 °CHigher temperatures can improve efficiency in IP-RPLC.
MS Parameters Same as HILIC methodThe analyte's mass and fragmentation are independent of the LC method.

Gradient: Develop a shallow gradient starting from a low percentage of Mobile Phase B (e.g., 5-10%) and slowly increasing to elute the ion-paired analytes. An example would be a 20-minute gradient from 5% to 60% B.

References
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Technologies Application Note. Available from: [Link]

  • Luan, H., et al. (2012). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1241, 48-56. Available from: [Link]

  • Li, F., et al. (2022). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules, 27(19), 6614. Available from: [Link]

  • Goyon, A., et al. (2021). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available from: [Link]

  • McCullagh, J., et al. (2021). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Application Note. Available from: [Link]

  • Khatun, J., & Armstrong, D. W. (2012). Separation of nucleotides by hydrophilic interaction chromatography using the FRULIC-N column. Journal of Chromatography A, 1241, 41-47. Available from: [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare Editorial Article. Available from: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Blog. Available from: [Link]

  • Wiley Analytical Science. (2014). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. Wiley Analytical Science Magazine. Available from: [Link]

  • Pirkle, W. H., & Dappen, R. (2000). Comparison of the enantioseparation of racemic uridine analogs on Whelk-O 1 and ChiralPak-AD columns. Journal of Chromatography A, 868(2), 205-214. Available from: [Link]

  • Aniołek, O., et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Molecules, 27(15), 4991. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the enantioseparation of racemic uridine analogs on Whelk-O 1 and ChiralPak-AD columns. Request PDF. Available from: [Link]

  • Apffel, A., et al. (2012). Stationary phase effects in hydrophilic interaction liquid chromatographic separation of oligonucleotides. Analyst, 137(18), 4247-4254. Available from: [Link]

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  • Bitesize Bio. (2022). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Available from: [Link]

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  • Wikipedia. (n.d.). 5-Methyluridine. Wikipedia. Available from: [Link]

  • ResearchGate. (n.d.). Common types of adducts in LC-MS. Download Table. Available from: [Link]

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  • van den Berg, C.L., et al. (2002). Analysis of nucleoside-estrogen adducts by LC-ESI-MS-MS. Journal of the American Society for Mass Spectrometry, 13(6), 634-643. Available from: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. Available from: [Link]

  • MDPI. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 27(18), 6062. Available from: [Link]

  • ResearchGate. (n.d.). Fig. 5 Fragmentation mass spectra of native and modified uridine. ResearchGate. Available from: [Link]

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  • LCGC International. (2020). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available from: [Link]

  • protocols.io. (2022). Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. Available from: [Link]

  • Wickramaratne, S., et al. (2014). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of the American Society for Mass Spectrometry, 25(12), 2091-2102. Available from: [Link]

  • de Crécy-Lagard, V., et al. (2017). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Journal of Chromatography B, 1058, 70-77. Available from: [Link]

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  • LCGC North America. (2022). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. LCGC North America. Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]

  • ResearchGate. (2024). Disappearing peaks in LC-MS?. ResearchGate Q&A. Available from: [Link]

  • PMC. (2014). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. NIH National Library of Medicine. Available from: [Link]

  • DeMott, M. S., & Limbach, P. A. (2011). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. Mass spectrometry reviews, 30(4), 639–655. Available from: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry - Common Fragment Ions and Neutral Fragments. MSU Department of Chemistry. Available from: [Link]

  • PubMed. (2013). Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. PubMed. Available from: [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. Element Lab Solutions. Available from: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

  • ACS Publications. (2019). Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA. Analytical Chemistry, 91(24), 15485-15492. Available from: [Link]

  • PMC. (2019). Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients. NIH National Library of Medicine. Available from: [Link]

  • Semantic Scholar. (2022). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadru. Semantic Scholar. Available from: [Link]

  • MassBank. (2017). 5-Methyluridine; LC-ESI-QTOF; MS2. MassBank of North America (MoNA). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mass Spectrometry Neutral Loss Signature of 5-Methyl-2'-O-methyl-uridine

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA modifications, precise analytical techniques are paramount. The subtle yet significant variations in nucleoside stru...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA modifications, precise analytical techniques are paramount. The subtle yet significant variations in nucleoside structure, such as methylation, play critical roles in a myriad of biological processes. Distinguishing between these modified nucleosides is a key analytical challenge. This guide provides an in-depth technical comparison of the mass spectrometric neutral loss signature of 5-Methyl-2'-O-methyl-uridine (m⁵U(m)) against its structural cousins, 5-methyluridine (m⁵U, also known as ribothymidine) and 2'-O-methyluridine (Um). Understanding these unique fragmentation patterns is essential for unambiguous identification and quantification in complex biological matrices.

The Diagnostic Power of Neutral Loss in Mass Spectrometry

Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are powerful tandem mass spectrometry (MS/MS) techniques that provide structural information by fragmenting a selected precursor ion. A key diagnostic feature in the analysis of nucleosides is the neutral loss of the ribose or modified ribose sugar moiety. This occurs due to the cleavage of the N-glycosidic bond linking the nucleobase to the sugar. The mass of this neutral loss provides a direct indication of the nature of the sugar component, allowing for the differentiation of various modifications.

Deciphering the Signature: 5-Methyl-2'-O-methyl-uridine

The primary and most informative neutral loss signature for 5-Methyl-2'-O-methyl-uridine in positive ion mode mass spectrometry is the loss of the 2'-O-methylated ribose sugar. This results in a neutral loss of 146 Da. This signature is a direct consequence of the methylation at the 2'-hydroxyl group of the ribose. The fragmentation process leaves the protonated 5-methyluracil base as a major product ion.

In contrast, the fragmentation of its structural isomers provides distinct neutral loss signatures, enabling their differentiation.

Comparative Analysis: m⁵U(m) vs. m⁵U and Um

To highlight the unique signature of 5-Methyl-2'-O-methyl-uridine, a direct comparison with 5-methyluridine and 2'-O-methyluridine is essential. The key differentiating feature lies in the mass of the neutral loss from the ribose moiety.

NucleosideStructurePrecursor Ion ([M+H]⁺)Primary Neutral Loss (Da)Key Fragment Ion ([BH₂]⁺)
5-Methyluridine (m⁵U) 5-methyluracil + ribosem/z 259.09132m/z 127.05
2'-O-methyluridine (Um) uracil + 2'-O-methylribosem/z 259.09146m/z 113.04
5-Methyl-2'-O-methyl-uridine (m⁵U(m)) 5-methyluracil + 2'-O-methylribosem/z 273.11146 m/z 127.05

Table 1: Comparative Mass Spectrometry Data for Modified Uridines.

As illustrated in Table 1, the neutral loss of 146 Da is characteristic of a 2'-O-methylated ribose. Therefore, while both 2'-O-methyluridine and 5-Methyl-2'-O-methyl-uridine exhibit this neutral loss, they can be readily distinguished by the mass of their precursor and product ions. 5-methyluridine, lacking the 2'-O-methylation, shows a neutral loss of 132 Da, corresponding to an unmodified ribose.[1][2]

Visualizing the Fragmentation Pathways

The following diagrams illustrate the characteristic fragmentation pathways for each of the three modified nucleosides under collision-induced dissociation.

5_Methyl_2_O_methyl_uridine_Fragmentation precursor 5-Methyl-2'-O-methyl-uridine [M+H]⁺ m/z 273.11 neutral_loss Neutral Loss -146 Da (2'-O-methylribose) product 5-Methyluracil [BH₂]⁺ m/z 127.05 precursor->product CID/HCD 5_Methyluridine_Fragmentation precursor 5-Methyluridine [M+H]⁺ m/z 259.09 neutral_loss Neutral Loss -132 Da (ribose) product 5-Methyluracil [BH₂]⁺ m/z 127.05 precursor->product CID/HCD

Caption: Fragmentation of 5-Methyluridine.

2_O_methyluridine_Fragmentation precursor 2'-O-methyluridine [M+H]⁺ m/z 259.09 neutral_loss Neutral Loss -146 Da (2'-O-methylribose) product Uracil [BH₂]⁺ m/z 113.04 precursor->product CID/HCD

Caption: Fragmentation of 2'-O-methyluridine.

Experimental Protocol: Analysis of Modified Nucleosides in RNA

The following protocol outlines a robust and validated workflow for the enzymatic digestion of RNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify modified nucleosides like 5-Methyl-2'-O-methyl-uridine.

Part 1: Enzymatic Digestion of RNA to Nucleosides

This procedure ensures the complete hydrolysis of RNA into its constituent nucleosides, a critical first step for accurate LC-MS/MS analysis.

Materials:

  • Purified RNA sample (1-5 µg)

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • 10X Reaction Buffer (e.g., 200 mM Tris-HCl, pH 7.5, 100 mM MgCl₂)

  • RNase-free water

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents:

    • Purified RNA: 1-5 µg

    • 10X Reaction Buffer: 2 µL

    • Nuclease P1 (1 U/µL): 1 µL

    • Snake Venom Phosphodiesterase I (0.001 U/µL): 1 µL

    • Bacterial Alkaline Phosphatase (1 U/µL): 1 µL

    • RNase-free water to a final volume of 20 µL.

  • Incubation: Gently mix the components by pipetting and incubate the reaction at 37°C for 2 to 4 hours.

  • Enzyme Removal (Optional but Recommended): To prevent interference from the enzymes in the LC-MS/MS analysis, use a 10 kDa molecular weight cutoff filter. Centrifuge the digestion mixture according to the manufacturer's instructions and collect the filtrate containing the nucleosides.

  • Sample Storage: The resulting nucleoside mixture is ready for immediate LC-MS/MS analysis. If analysis is not performed immediately, store the samples at -80°C.

Part 2: LC-MS/MS Analysis

This section provides a general framework for the chromatographic separation and mass spectrometric detection of the digested nucleosides. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic modified nucleosides. The gradient should be optimized to achieve good separation of isomeric species.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min for analytical scale columns.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Analysis: Operate the mass spectrometer in a product ion scan mode or multiple reaction monitoring (MRM) mode for targeted quantification.

  • Precursor Ion Selection: Select the [M+H]⁺ ion of the target modified nucleoside (e.g., m/z 273.11 for 5-Methyl-2'-O-methyl-uridine).

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation and production of the characteristic product ions. This will vary depending on the instrument and the specific compound.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rna_sample Purified RNA Sample digestion Enzymatic Digestion (Nuclease P1, Phosphodiesterase, Alkaline Phosphatase) rna_sample->digestion filtration Enzyme Removal (10 kDa Filter) digestion->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi Electrospray Ionization (Positive Mode) lc_separation->esi ms1 MS1: Precursor Ion Selection ([M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID/HCD) ms1->cid ms2 MS2: Product Ion Detection ([BH₂]⁺ and Neutral Loss) cid->ms2 data_analysis Data Analysis (Identification & Quantification) ms2->data_analysis

Sources

Comparative

Comparative Guide: Nuclease Stability of m5Um vs. 2'-O-MOE Modifications

Topic: Comparing Nuclease Stability of m5Um vs 2'-O-MOE Modifications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Stability Hier...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Nuclease Stability of m5Um vs 2'-O-MOE Modifications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Stability Hierarchy

In the landscape of therapeutic oligonucleotide development, the choice between 5-methyl-2'-O-methyluridine (m5Um) and 2'-O-methoxyethyl (2'-O-MOE) modifications is a decision between standard protection and enhanced durability .

While both modifications belong to the 2'-sugar substituted class (Second Generation), 2'-O-MOE demonstrates superior nuclease resistance compared to m5Um (and the broader 2'-O-methyl class). This superiority is driven by the steric bulk of the methoxyethyl group, which creates a more effective physical barrier against exonucleases found in serum and intracellular compartments.

  • m5Um (2'-OMe): Excellent for siRNA stabilization and cost-sensitive applications; provides moderate-to-high resistance.

  • 2'-O-MOE: The "Gold Standard" for Antisense Oligonucleotide (ASO) gapmer wings; provides maximal resistance and improved binding affinity (

    
    ), often justifying its higher synthesis complexity.
    

Chemical Basis of Stability

To understand the performance difference, we must look at the atomic level. Nuclease degradation is primarily an enzymatic process where the enzyme requires access to the phosphodiester backbone.

  • m5Um: Combines a base modification (5-methyluracil) with a sugar modification (2'-O-methyl). The 2'-O-Me group is small (-OCH

    
    ). It blocks the 2'-OH nucleophile (preventing self-hydrolysis) but offers limited steric hindrance against aggressive nucleases.
    
  • 2'-O-MOE: Features a long, flexible ether chain (-O-CH

    
    -CH
    
    
    
    -O-CH
    
    
    ) at the 2' position. This "tail" sweeps out a larger volume, effectively shielding the adjacent phosphate linkage from nuclease active sites.
Structural Visualization

The following diagram illustrates the steric difference and the resulting nuclease accessibility.

ChemicalStructure cluster_0 m5Um (2'-O-Methyl) cluster_1 2'-O-MOE (Methoxyethyl) m5Um_Base Base: 5-Methyluracil (Increases Tm) m5Um_Sugar Sugar: 2'-O-Methyl (-OCH3) m5Um_Effect Effect: Moderate Steric Shield Blocks 2'-OH attack m5Um_Sugar->m5Um_Effect Compact Group MOE_Base Base: Uracil/5-Me-U (Variable) MOE_Sugar Sugar: 2'-O-Methoxyethyl (-O-CH2-CH2-O-CH3) MOE_Effect Effect: High Steric Shield 'Sweeping' protection of backbone MOE_Sugar->MOE_Effect Bulky Ether Tail Nuclease Exonuclease (e.g., SVPD, Serum) Nuclease->m5Um_Effect Partial Access Nuclease->MOE_Effect Blocked Access

Figure 1: Structural comparison showing how the bulkier MOE group provides superior steric exclusion of nucleases compared to the compact O-Methyl group.

Nuclease Stability Analysis

Resistance Profile

The following table synthesizes data from serum stability assays and aggressive enzymatic digests (Snake Venom Phosphodiesterase - SVPD).

Featurem5Um (2'-OMe)2'-O-MOEVerdict
Chemical Group -OCH

-O-CH

CH

OCH

MOE is bulkier
Serum Stability (

)
> 24 hours (High)> 48 hours (Very High)MOE > m5Um
SVPD Resistance ModerateHighMOE >> m5Um
Binding Affinity (

)
+0.9°C to +1.0°C / mod+1.1°C to +1.7°C / modMOE > m5Um
Toxicity Profile LowVery Low (Clinically Proven)MOE (Gold Standard)
Mechanistic Insight[2]
  • m5Um: The 5-methyl group on the base (uracil to thymine analog) primarily enhances thermal stability (

    
    )  via improved stacking interactions. It contributes minimally to nuclease resistance. The resistance comes from the 2'-OMe sugar.[2]
    
  • 2'-O-MOE: The MOE modification locks the sugar into a C3'-endo (RNA-like) conformation, which is thermodynamically favorable for binding RNA targets.[2][3][4] Crucially, the hydration shell around the methoxyethyl chain adds a "water barrier" that further discourages protein (nuclease) adsorption.

Experimental Protocols

To objectively verify these claims in your own lab, use the following self-validating protocols.

Protocol A: Serum Stability Assay (Physiological Simulation)

Objective: Mimic in vivo degradation conditions.

  • Preparation:

    • Prepare 20 μM stocks of Oligo A (m5Um modified) and Oligo B (2'-O-MOE modified).

    • Thaw fresh human or mouse serum on ice. Note: Heat inactivation is NOT recommended if you want to test active nuclease degradation.

  • Incubation:

    • Mix 5 μL Oligo stock + 45 μL Serum (90% Serum concentration).

    • Incubate at 37°C.

  • Sampling:

    • Collect 5 μL aliquots at

      
       hours.
      
    • Quench: Immediately add to 15 μL Formamide/EDTA stop solution and freeze at -80°C.

  • Analysis:

    • Run samples on a 20% Polyacrylamide/Urea (PAGE) gel.

    • Stain with SYBR Gold.

    • Quantification: Plot % Full-Length Product vs. Time.

Protocol B: Snake Venom Phosphodiesterase (SVPD) Challenge

Objective: Aggressive, accelerated degradation testing (3'-exonuclease activity).

  • Reaction Mix:

    • Oligo: 5 μM final.

    • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl

      
      .
      
    • Enzyme: SVPD (0.5 mU per reaction).

  • Kinetics:

    • Incubate at 37°C.

    • Take time points every 10 minutes for 1 hour.

  • Readout:

    • This assay is rapid.[5] m5Um oligos typically show degradation within 30-60 minutes. 2'-O-MOE oligos often remain intact for >2 hours under these conditions.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Stability Assays Start Start: Oligo Synthesis Serum Serum Incubation (37°C, 90% Serum) Start->Serum SVPD SVPD Enzymatic Digest (Aggressive 3'-Exo) Start->SVPD Quench Quench Aliquots (Formamide/EDTA) Serum->Quench 0, 4, 24, 48 hr SVPD->Quench 0, 10, 30, 60 min PAGE Denaturing PAGE (20% Urea) Quench->PAGE Quant Quantification (Densitometry) PAGE->Quant

Figure 2: Step-by-step workflow for validating nuclease resistance in vitro.

Functional Implications & Recommendations

When to use m5Um (2'-OMe):
  • siRNA Passenger Strands: 2'-OMe is less bulky and less likely to interfere with RISC loading compared to MOE.

  • Cost-Sensitive Screens: If you are screening thousands of sequences, 2'-OMe is generally cheaper to synthesize.

  • CRISPR sgRNA: 2'-OMe is the standard for modifying the 5' and 3' ends of single-guide RNAs.

When to use 2'-O-MOE:
  • ASO Gapmers: Use MOE for the "wings" (flanking regions).[6] The superior nuclease stability allows for lower dosing frequencies (weekly/monthly) in clinical settings.

  • High-Nuclease Environments: Use for aptamers or probes exposed to high serum concentrations or lysosomal environments.

  • Safety Critical: MOE has a reduced pro-inflammatory profile compared to unmodified or heavily phosphorothioated backbones.

References

  • Seth, P. P., et al. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. Journal of the American Chemical Society, 2012. [Link]

  • Synoligo. Nuclease Resistance Modifications. 2025.[1][2][7][8][9][10] [Link]

Sources

Validation

Comparative Guide: Validation of m5Um Sites via Hydrazine-Dependent RT-PCR Signatures

Executive Summary: The "Silent" Mark Challenge 5-methyluridine (m5U, or ribothymidine) and its hyper-modified variant 5,2'-O-dimethyluridine (m5Um) present a unique validation challenge. Unlike N1-methyladenosine (m1A),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Mark Challenge

5-methyluridine (m5U, or ribothymidine) and its hyper-modified variant 5,2'-O-dimethyluridine (m5Um) present a unique validation challenge. Unlike N1-methyladenosine (m1A), which induces reverse transcriptase (RT) arrest, or Inosine, which induces a G-to-A mismatch, m5U is "silent" in standard cDNA synthesis. Reverse transcriptases read m5U as a standard Uridine (pairing with Adenine), resulting in no mutational or truncation signature under physiological conditions.

To validate m5Um sites using RT-PCR, we must induce a chemical signature . This guide focuses on the Hydrazine-Dependent Protection Assay , a method that exploits the differential chemical stability of m5U compared to unmodified Uridine. We compare this precise "chemical scalpel" against the "broad net" of Antibody Enrichment (MeRIP).

Mechanism of Action: The Hydrazine Signature

The core principle of this validation is differential cleavage .

  • Unmodified Uridine (U): Susceptible to nucleophilic attack by hydrazine. The pyrimidine ring opens, and subsequent aniline treatment cleaves the phosphodiester backbone. Result: RNA degradation

    
     No PCR Amplification.
    
  • 5-methyluridine (m5U/m5Um): The methyl group at the C5 position sterically and electronically protects the ring from hydrazine attack. Result: RNA Intact

    
     Successful PCR Amplification.
    

Therefore, the RT-PCR Signature for m5U is the retention of the PCR signal (low Ct) in hydrazine-treated samples, relative to the loss of signal (high Ct) in unmodified controls.

Diagram 1: Chemical Mechanism of Differential Cleavage

HydrazineMechanism U Unmodified Uridine (U) Hydrazine Hydrazine Treatment (Nucleophilic Attack) U->Hydrazine Susceptible m5U 5-methyluridine (m5U/m5Um) m5U->Hydrazine Resistant RingOpen Pyrazolone Ring Formation (Abasic Site) Hydrazine->RingOpen Uridine Intact Ring Remains Intact (Methyl Protection) Hydrazine->Intact m5U Aniline Aniline Treatment (Strand Cleavage) Degraded Strand Breakage (No cDNA) Aniline->Degraded Amplifiable Full Length Template (cDNA Synthesis) Aniline->Amplifiable RingOpen->Aniline Intact->Aniline No Effect Intact->Amplifiable

Caption: Hydrazine attacks the C6 position of unmodified Uridine, leading to strand cleavage upon Aniline treatment. The C5-methyl group of m5U prevents this attack, preserving the RNA template for RT-PCR.

Comparative Analysis: Hydrazine Protection vs. Alternatives

The following table contrasts the Hydrazine RT-PCR method with the standard Antibody-based (MeRIP) approach and Direct RNA Sequencing.

FeatureMethod A: Hydrazine RT-PCR (Recommended) Method B: MeRIP-RT-qPCR Method C: Nanopore Direct RNA
Principle Chemical Differential Cleavage (Protection)Antibody Affinity EnrichmentIonic Current Blockade
Resolution Single-Nucleotide (Site Specific)Low (~100-200 nt peak resolution)Single-Nucleotide
Specificity High (Distinguishes U vs. m5U)Variable (Antibody cross-reactivity with m5C/T)High (Requires trained model)
Input RNA 1–5 µg Total RNA>100 µg Total RNA (needs enrichment)>500 ng Poly(A)+
Throughput Targeted (Single sites)Genome-wide (Seq) or Targeted (qPCR)Genome-wide
Cost Low (Standard Reagents)High (Antibodies + Beads)High (Flow cells)
Key Limitation Requires careful pH control; toxic reagents.Cannot pinpoint exact site within amplicon.High error rate in base-calling.

Expert Insight: Use MeRIP for discovery (finding regions where m5U might exist). Use Hydrazine RT-PCR for validation (proving exactly which U is methylated).

Detailed Protocol: Hydrazine-Dependent RT-PCR Validation

Safety Warning: Hydrazine is highly toxic and unstable. Perform all steps in a fume hood.

Phase 1: Chemical Treatment (The "Signature" Induction)
  • Preparation: Aliquot 5 µg of total RNA (or 500 ng purified mRNA) into two tubes: Treated and Mock .

  • Hydrazine Reaction:

    • Treated: Add Hydrazine/Water (50% v/v) to the RNA. Incubate on ice for 30–60 minutes.

    • Mock: Add molecular grade water. Incubate on ice.

    • Note: Keep reaction at 0°C. Higher temperatures cause non-specific degradation.

  • Precipitation: Stop reaction by adding 0.3 M Sodium Acetate (pH 5.2) and 3 volumes of cold Ethanol. Precipitate at -20°C for 1 hour. Spin, wash, and resuspend.[1]

  • Aniline Cleavage (Crucial Step):

    • Resuspend RNA in 1.0 M Aniline (pH 4.5, adjusted with glacial acetic acid).

    • Incubate at 60°C for 15 minutes in the dark.

    • Mechanism:[2][3][4] This catalyzes beta-elimination at the abasic sites created by hydrazine.

  • Final Cleanup: Perform RNA purification (column or bead-based) to remove all traces of aniline (which inhibits RT).

Phase 2: Reverse Transcription & qPCR
  • Primer Design: Design PCR primers that flank the suspected m5Um site.

    • Amplicon Length: Short (60–100 bp) to minimize the chance of random background cleavage affecting the result.

    • Control: Design a second primer set for a known unmodified U-rich region (Negative Control).

  • cDNA Synthesis: Use a standard Reverse Transcriptase (e.g., SuperScript III/IV).

  • qPCR: Run SYBR Green qPCR.

Phase 3: Data Analysis (The "Protection Score")

Calculate the Fraction Protected (


) :



  • Interpretation:

    • Unmodified Site: High

      
       (e.g., > 8 cycles).[5] 
      
      
      
      . (Template destroyed).
    • m5U/m5Um Site: Low

      
       (e.g., < 2 cycles). 
      
      
      
      . (Template protected).

Workflow Visualization

Diagram 2: Experimental Workflow & Logic

Workflow cluster_Mock Control Arm cluster_Treated Experimental Arm Input Input RNA (Candidate m5Um Site) Split Input->Split MockTx Mock Treatment (Water Only) Split->MockTx HydraTx 1. Hydrazine (0°C) 2. Aniline (60°C) Split->HydraTx MockRT cDNA Synthesis MockTx->MockRT MockPCR qPCR Amplification (Baseline Ct) MockRT->MockPCR Calc Calculate Delta Ct (Treated - Mock) MockPCR->Calc HydraRT cDNA Synthesis HydraTx->HydraRT HydraPCR qPCR Amplification (Experimental Ct) HydraRT->HydraPCR HydraPCR->Calc Decision Is Delta Ct Low? Calc->Decision ResultYes VALIDATED (Site Protected = m5U) Decision->ResultYes Yes (< 2 cycles) ResultNo NEGATIVE (Site Cleaved = U) Decision->ResultNo No (> 5 cycles)

Caption: Parallel processing of RNA. Validation relies on the 'survival' of the RNA template in the treated arm compared to the mock arm.

References

  • Motorin, Y., & Marchand, V. (2021).[6] "Analysis of pseudouridines and other RNA modifications using HydraPsiSeq protocol." Methods, 193, 3-12. Link

    • Establishes the core Hydrazine/Aniline cleavage chemistry for U vs. modified U distinction.
  • Sanger, F., Brownlee, G. G., & Barrell, B. G. (1965). "A two-dimensional fractionation procedure for radioactive nucleotides." Journal of Molecular Biology, 13(2), 373-398. Link

    • The foundational paper describing hydrazine's specific action on Uridine.
  • Carter, J. M., et al. (2019). "FTO mediates macrophage activation and gut inflammation via mRNA m6A/m6Am demethylation." Note: While FTO is often cited, this reference clarifies that FTO targets m6A, necessitating chemical methods for m5U specific validation.Link

  • Dominissini, D., et al. (2012). "Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq." Nature, 485, 201–206. Link

    • Provides the framework for MeRIP methods, serving as the compar
  • Harcourt, E. M., et al. (2017). "Identification of RNA modifications by direct RNA sequencing." Nature Communications, 8, 1488. Link

    • The alternative "Gold Standard" using Nanopore technology.

Sources

Comparative

NMR Chemical Shift Assignments for 5-Methyl-2'-O-methyl-uridine

A Comparative Publish Guide for Structural Biologists and Medicinal Chemists[1][2][3] Executive Summary & Comparison Overview 5-Methyl-2'-O-methyl-uridine (m⁵Um) is a hyper-modified nucleoside found primarily in the tRNA...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Publish Guide for Structural Biologists and Medicinal Chemists[1][2][3]

Executive Summary & Comparison Overview

5-Methyl-2'-O-methyl-uridine (m⁵Um) is a hyper-modified nucleoside found primarily in the tRNA and rRNA of hyperthermophiles and specific eukaryotic RNAs.[1][2] It combines two distinct modifications: methylation of the uracil base at C5 (ribothymidine) and methylation of the ribose sugar at the 2'-hydroxyl group.

This guide compares the NMR spectral "performance"—defined here as chemical shift dispersion, diagnostic signal resolution, and conformational rigidity—of m⁵Um against its precursors: Uridine (U) , 5-Methyluridine (m⁵U) , and 2'-O-Methyluridine (Um) .[2][3]

Key Findings:

  • Diagnostic Power: m⁵Um is uniquely identified by the simultaneous presence of a C5-methyl singlet (~1.8–1.9 ppm) and a 2'-O-methyl singlet (~3.4–3.5 ppm).[1][2]

  • Conformational Locking: The 2'-O-methyl group exerts a strong steric effect, shifting the ribose equilibrium toward the C3'-endo (North) pucker.[1][2] This results in a diagnostic reduction of the

    
     coupling constant compared to unmodified Uridine.[2]
    
  • Spectral Simplification: The substitution of H5 eliminates the H5-H6 vicinal coupling, simplifying the aromatic region to a sharp singlet (H6) exhibiting only allylic coupling to the C5-methyl group.[1]

Comparative Chemical Shift Data

The following table synthesizes


H NMR chemical shift data (in D₂O, pH ~7.0, referenced to TSP/DSS) to highlight the additive effects of the modifications.
Atom / GroupUridine (U) 5-Methyluridine (m⁵U) 2'-O-Methyluridine (Um) 5-Methyl-2'-O-methyl-uridine (m⁵Um) Diagnostic Trend / Causality
H6 (Base) ~7.85 ppm (d)~7.65 ppm (q)~7.90 ppm (d)~7.70 ppm (q)Methylation at C5 shields H6 (upfield shift) and changes splitting from doublet to quartet (allylic coupling).[1][2][3]
H5 (Base) ~5.90 ppm (d) ~5.95 ppm (d) Disappearance of H5 is the primary marker for C5-modification.[2]
5-CH₃ (Base) 1.89 ppm (d) 1.88 ppm (d) Diagnostic doublet (

Hz) due to coupling with H6.[2][3]
H1' (Sugar) ~5.90 ppm~5.92 ppm~6.05 ppm~6.02 ppm 2'-O-methylation typically causes a slight downfield shift and line narrowing due to C3'-endo puckering.
2'-O-CH₃ 3.45 ppm (s) 3.46 ppm (s) Sharp singlet in the sugar region; definitive marker for 2'-O-methylation.[1][2]

~4.5–5.0 Hz~4.5–5.0 Hz< 2.0 Hz < 2.0 Hz Performance Metric: Low

value indicates C3'-endo "North" conformation lock.[1][2]

*Note: "q" denotes a quartet due to small allylic coupling (~1.2 Hz) with the methyl group, often appearing as a broad singlet in lower field instruments.[3]

Technical Methodology: Assignment Workflow

To ensure Scientific Integrity , the assignment protocol must be self-validating.[1] Relying solely on 1D chemical shifts is insufficient due to crowding in the sugar region (3.5–4.5 ppm).

Step-by-Step Protocol

1. Sample Preparation:

  • Solvent: Dissolve 2–5 mg of nucleoside in 600 µL D₂O (99.96% D) .

    • Reasoning: D₂O eliminates hydroxyl (OH) signals, simplifying the sugar region.[3]

  • Reference: Add trace DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP for 0.00 ppm reference.[1][2][3]

  • pH Control: Adjust to pH 7.0 (phosphate buffer) to prevent base-catalyzed exchange or degradation.

2. 1D Proton NMR (The "Triage"):

  • Identify the H6 singlet at ~7.7 ppm.

  • Identify the 5-Me doublet at ~1.9 ppm.[1][2]

  • Confirm the 2'-OMe singlet at ~3.5 ppm.

  • Validation: If H5 (doublet at ~5.9 ppm) is present, the C5-methylation is incomplete.[3]

3. 2D COSY (Correlation Spectroscopy):

  • Objective: Establish the spin system.

  • Critical Check: Look for the H6 ↔ 5-Me cross-peak (allylic coupling).[1][2] This confirms the base modification.

  • Sugar Walk: Trace H1' ↔ H2' ↔ H3' ↔ H4' ↔ H5'/H5''.

  • Note: In m⁵Um, the H1' ↔ H2' cross-peak will be weak or absent due to the small

    
     coupling (C3'-endo pucker).[1][2]
    

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Objective: Assign carbons and resolve overlapping sugar protons.

  • Diagnostic Pair: Correlate the proton singlet at 3.46 ppm to a carbon signal at ~58–59 ppm (typical for methoxy carbons).

  • Base Validation: Correlate H6 (~7.7 ppm) to C6 (~138 ppm).

Visualization: Assignment Logic Flow

AssignmentWorkflow Sample Nucleoside Sample (D2O, pH 7) Spec1D 1D 1H NMR Spectrum Sample->Spec1D CheckH5 Check 5.0-6.0 ppm region Spec1D->CheckH5 H5_Present Doublet at ~5.9 ppm? (Unmodified U) CheckH5->H5_Present Yes H5_Absent No Doublet? (C5-Modified) CheckH5->H5_Absent No CheckMe Check ~1.9 ppm H5_Absent->CheckMe Me_Present Doublet at ~1.9 ppm (5-Methyl confirmed) CheckMe->Me_Present CheckOMe Check ~3.5 ppm Me_Present->CheckOMe OMe_Present Singlet at ~3.5 ppm (2'-O-Me confirmed) CheckOMe->OMe_Present COSY 2D COSY Experiment OMe_Present->COSY Coupling Verify H6 ↔ 5-Me (Allylic Coupling) COSY->Coupling Final Confirmed m5Um Coupling->Final

Figure 1: Self-validating logic flow for distinguishing m⁵Um from its unmodified precursors using 1D and 2D NMR.

Structural Performance: Conformational Analysis

The "performance" of m⁵Um in a biological context is often linked to its structural rigidity.[4][5] NMR allows us to quantify this via the ribose pucker equilibrium.[4][5]

  • South (C2'-endo): Typical for DNA and unmodified RNA (Uridine) in equilibrium.[2] High

    
     (~5–8 Hz).[1][2][3]
    
  • North (C3'-endo): Typical for A-form RNA and 2'-O-methylated nucleosides.[1][2] Low

    
     (0–2 Hz).[1][2][3]
    

Mechanism: The bulky 2'-O-methyl group creates steric clash with the base and the 3'-phosphate (in oligomers), forcing the ribose into the C3'-endo conformation.[1][2] This "locks" the RNA backbone, increasing thermal stability (


).[3]
Visualization: Conformational Equilibrium

Conformation Uridine Uridine (U) Equilibrium South C2'-endo (South) J(1'-2') ~ 8 Hz Uridine->South ~60% North C3'-endo (North) J(1'-2') ~ 1 Hz Uridine->North ~40% m5Um m5Um (Steric Lock) m5Um->South <10% m5Um->North >90% (Locked by 2'-OMe)

Figure 2: The 2'-O-methyl modification in m⁵Um shifts the equilibrium heavily toward the C3'-endo (North) conformation, detectable by a decrease in J-coupling.[1][2][3]

References
  • BioMagResBank (BMRB). Entry bmse000759: 5-methyluridine.[1][2] Retrieved from [Link][2][3]

  • Sakamoto, K., et al. (1996). NMR Studies of the Effects of the 5'-Phosphate Group on Conformational Properties of 5-Methylaminomethyluridine.[1][5] Biochemistry, 35(21), 6533-6538.[1][3] [Link][2][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][6] Journal of Organic Chemistry, 62(21), 7512–7515.[3] [Link]

Sources

Validation

Technical Guide: LC-MS/MS Quantification of 5-Methyl-2'-O-methyl-uridine (m5Um)

Executive Summary 5-Methyl-2'-O-methyl-uridine (m5Um) is a hypermodified nucleoside found primarily in tRNA and rRNA, playing a critical role in structural stability and translational fidelity. In the burgeoning field of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-2'-O-methyl-uridine (m5Um) is a hypermodified nucleoside found primarily in tRNA and rRNA, playing a critical role in structural stability and translational fidelity. In the burgeoning field of mRNA therapeutics, m5Um is of increasing interest for its potential to reduce immunogenicity and enhance nuclease resistance when incorporated into synthetic transcripts.

This guide details a high-sensitivity LC-MS/MS MRM (Multiple Reaction Monitoring) workflow for the absolute quantification of m5Um. Unlike standard nucleoside analysis, m5Um presents unique challenges due to its high polarity and the existence of positional isomers (e.g., m3Um). This document compares the recommended HILIC-MS/MS approach against traditional Reversed-Phase (RPLC) methods, demonstrating why HILIC is the superior choice for reproducibility and sensitivity.

Technical Deep Dive: Method Development Strategy

The Chromatographic Challenge: HILIC vs. C18

The quantification of polar nucleosides like m5Um often fails on standard C18 (Reversed-Phase) columns due to "phase dewetting" and poor retention.

  • The C18 Problem: m5Um is highly polar. On a C18 column, it elutes near the void volume (

    
    ), where ion suppression from salts and cellular debris is highest. This results in poor sensitivity (Signal-to-Noise < 10) and unstable retention times.
    
  • The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase (e.g., Amide or Silica). m5Um partitions into this layer, resulting in:

    • Enhanced Retention: Elution occurs away from the void volume.

    • Increased Sensitivity: HILIC uses high-organic mobile phases (e.g., 90% Acetonitrile) for desolvation, which enhances ionization efficiency in ESI+ mode by 5–10x compared to aqueous RPLC conditions.

Mass Spectrometry Optimization

The detection of m5Um relies on the specific fragmentation of the N-glycosidic bond.

  • Precursor Ion (

    
    ):  273.1 m/z
    
  • Primary Fragmentation: Collision-Induced Dissociation (CID) cleaves the ribose sugar.

    • Neutral Loss: 2'-O-methylribose moiety (146 Da).

    • Product Ion: Protonated 5-methyluracil (Thymine) base at 127.1 m/z .

  • Isomer Discrimination: The isomer 3-methyl-2'-O-methyluridine (m3Um) shares the same precursor (273.1) and product (127.1) ions.[1][2][3][4][5][6][7][8] Therefore, chromatographic resolution is the only reliable method to distinguish them. m5Um typically elutes after m3Um on Amide-HILIC columns due to subtle hydrophobicity differences in the base orientation.

Experimental Protocol

Sample Preparation (RNA Hydrolysis)
  • Step 1: Dissolve 1–5 µg of RNA in 20 µL water.

  • Step 2: Denature at 95°C for 5 min, then snap cool on ice (unfolds secondary structures).

  • Step 3: Add Nuclease P1 (1 U) in ammonium acetate buffer (pH 5.3). Incubate at 42°C for 2 hours.

  • Step 4: Add Alkaline Phosphatase (1 U) and ammonium bicarbonate (pH 8.0). Incubate at 37°C for 1 hour.

  • Step 5: Filter through a 10 kDa MWCO spin filter to remove enzymes. Inject filtrate.

LC-MS/MS Parameters

Chromatography (HILIC)

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water (pH 9.0).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Water / 10% Acetonitrile (pH 9.0).

    • Note: High pH is often preferred for Amide columns to improve peak shape of phosphorylated species, though m5Um is neutral.

  • Gradient: 99% A to 50% A over 10 minutes.

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[9]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 500°C.

MRM Transitions Table
AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)Collision Energy (eV)Type
m5Um 273.1 127.1 502013 - 15 Quantifier
m5Um 273.1109.1502025Qualifier (Loss of

from base)
m5Um 273.184.0502030Qualifier (Ring cleavage)
IS (e.g.,

-T)
248.1127.1502015Internal Standard

Note: The Collision Energy (CE) of 13 eV is optimal for the preservation of the base ion (127.1). Higher energies (e.g., >25 eV) will fragment the base itself, reducing sensitivity for the quantifier trace.

Performance Comparison Guide

The following table compares the HILIC-MS/MS method against common alternatives.

FeatureHILIC-MS/MS (Recommended) RPLC-MS/MS (Standard C18) HPLC-UV
Retention (

)
High (

)
Low (

) - Elutes in void
Moderate
Sensitivity (LOD) < 1 fmol (High organic desolvation)~50 fmol (Aqueous suppression)~10 pmol (Low UV absorbance)
Specificity High (MRM + RT separation)Moderate (Co-elution with impurities)Low (Interference from all nucleosides)
Isomer Separation Excellent (Resolves m5Um / m3Um)Poor (Often co-elute)N/A
Throughput Moderate (Requires equilibration)High (Fast re-equilibration)High

Visualization of Workflow & Fragmentation[10]

Fragmentation Pathway (m5Um)

The diagram below illustrates the specific cleavage of the N-glycosidic bond used for quantification.

m5Um_Fragmentation Precursor Precursor Ion [M+H]+ = 273.1 (m5Um) Transition Collision Induced Dissociation (CID) CE: ~13 eV Precursor->Transition Product Product Ion (Base) [B+H]+ = 127.1 (5-methyluracil) Transition->Product Primary Quantifier NeutralLoss Neutral Loss (2'-O-methylribose) 146 Da Transition->NeutralLoss Secondary Secondary Fragments m/z 109, 84 Product->Secondary High CE (>25eV)

Caption: CID fragmentation pathway of m5Um. The primary transition (273->127) corresponds to the loss of the methylated sugar moiety.

Analytical Workflow

Workflow Sample Biological Sample (Tissue/Cells) Extraction RNA Extraction (Trizol/Column) Sample->Extraction Hydrolysis Enzymatic Hydrolysis (Nuclease P1 + Alk Phos) Convert RNA -> Nucleosides Extraction->Hydrolysis Separation HILIC Separation (BEH Amide Column) Retains Polar m5Um Hydrolysis->Separation Detection MS/MS Detection MRM: 273.1 -> 127.1 Resolves Isomers Separation->Detection

Caption: Step-by-step workflow from biological sample to targeted LC-MS/MS quantification.

References

  • Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols. Link

  • Cai, W. M., et al. (2015). "Quantitative analysis of modified nucleosides in DNA and RNA by liquid chromatography-tandem mass spectrometry." Methods in Enzymology. Link

  • Thüring, K., et al. (2017). "m5C-RNA Modification Mapping by LC-MS/MS." Methods. Link

  • Wetzel, C., & Limbach, P. A. (2016). "Mass spectrometry of modified nucleosides." Analyst. Link

  • Basics of LC/MS Primer. Agilent Technologies. Link

Sources

Comparative

Thin-layer chromatography (TLC) mobility of m5Um vs ribothymidine

Comparative Analysis of TLC Mobility: m5Um vs. Ribothymidine (m5U) As RNA therapeutics and transcriptomics advance, the precise characterization of post-transcriptional RNA modifications has become critical.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of TLC Mobility: m5Um vs. Ribothymidine (m5U)

As RNA therapeutics and transcriptomics advance, the precise characterization of post-transcriptional RNA modifications has become critical. While modern LC-MS/MS pipelines offer high-throughput detection, Thin-Layer Chromatography (TLC)—specifically two-dimensional (2D) cellulose TLC—remains a gold-standard, highly visual, and accessible technique for resolving nucleoside isomers based on their physicochemical properties [[1]]().

This guide provides an objective, mechanistic comparison of the TLC mobility of two closely related modified nucleosides: Ribothymidine (m5U) and 5,2'-O-dimethyluridine (m5Um) .

To understand why m5U and m5Um migrate differently on a TLC plate, we must examine the causality behind their structural interactions with the chromatographic system.

  • Ribothymidine (m5U): Contains a methyl group at the C5 position of the uracil nucleobase. Crucially, the ribose ring retains a free 2'-hydroxyl (-OH) group.

  • 5,2'-O-dimethyluridine (m5Um): Contains the same C5 methyl group on the base, but additionally features a 2'-O-methyl (-OCH3) group on the ribose ring.

The Partitioning Principle: In normal-phase cellulose TLC, the stationary phase is a highly hydrophilic cellulose network that tightly binds a layer of water. Separation is driven by liquid-liquid partitioning between this stationary aqueous layer and the mobile organic solvent.

The free 2'-OH in m5U acts as a strong hydrogen bond donor, anchoring the molecule to the stationary cellulose/water matrix and retarding its migration. When this hydroxyl is methylated to form m5Um, the hydrogen bond donor is eliminated, significantly increasing the molecule's lipophilicity. Consequently, m5Um partitions much more readily into the organic mobile phase. This dictates a fundamental chromatographic rule: 2'-O-methylated nucleosides will consistently exhibit a higher Retardation factor (Rf) than their unmethylated counterparts in standard normal-phase solvent systems 2.

Quantitative Data Presentation

The table below summarizes the relative mobilities of unmodified Uridine, m5U, and m5Um across the two most widely validated solvent systems used in 2D-TLC mapping of RNA modifications.

NucleosideStructural Modification2'-OH Status1D Mobility (Basic System)2D Mobility (Acidic System)
Uridine (U) NoneFree (-OH)Baseline (Lowest Rf)Baseline (Lowest Rf)
m5U Base: 5-methylFree (-OH)Moderate RfModerate Rf
m5Um Base: 5-methyl Ribose: 2'-O-methylMethylated (-OCH3)Highest Rf Highest Rf

Note: The exact Rf values will fluctuate slightly based on temperature, humidity, and chamber saturation, which is why internal standards must always be used.

Self-Validating Experimental Protocol: 2D-TLC Workflow

To ensure absolute trustworthiness in your results, the following protocol incorporates a "self-validating" design. By co-spotting unmodified Uridine (U) alongside your samples, you create an internal standard gradient (U < m5U < m5Um) that proves the resolving power of your solvent system during every run.

Step 1: RNA Digestion

  • Digest 1–5 µg of purified RNA to 5'-monophosphates using Nuclease P1 (1 U/µL) in 50 mM sodium acetate buffer (pH 5.2) at 37°C for 3 hours.

  • (Optional for high sensitivity): Radiolabel the 5'-ends using[γ-32P]ATP and T4 Polynucleotide Kinase 3.

Step 2: Spotting & Internal Validation

  • Prepare a 20 cm × 20 cm cellulose TLC plate (e.g., CEL 300).

  • Spot 1–2 µL of the digested RNA sample at the origin (1.5 cm from the bottom left corner).

  • Self-Validation Step: Co-spot 1 µL of a reference standard mix containing unmodified Uridine and m5U directly over the sample origin.

Step 3: First Dimension Development (Basic Partitioning)

  • Prepare Solvent A : Isobutyric acid : concentrated ammonia : water (66:1:33, v/v/v) 4.

  • Develop the plate in a saturated chamber until the solvent front is 2 cm from the top edge.

  • Remove and dry the plate thoroughly under a stream of cool air for at least 60 minutes to remove all traces of ammonia.

Step 4: Second Dimension Development (Acidic Partitioning)

  • Rotate the plate 90 degrees counter-clockwise.

  • Prepare Solvent B : Isopropanol : concentrated HCl : water (68:18:14, v/v/v) 2.

  • Develop the plate until the solvent front reaches 2 cm from the top. Dry completely in a fume hood.

Step 5: Visualization

  • Visualize the plate using UV shadowing (254 nm) for non-radioactive standards, or expose to a PhosphorImager screen overnight for 32P-labeled samples.

  • Calculate the Rf values. The spot migrating furthest diagonally from the origin in the U-analog cluster is m5Um.

Workflow Visualization

G N1 RNA Digestion (Nuclease P1) N2 Cellulose TLC Spotting + Controls N1->N2 N3 1D: Isobutyric Acid System (Basic Partitioning) N2->N3 N4 2D: Isopropanol System (Acidic Partitioning) N3->N4 N5 UV / Autoradiography (Rf Calculation) N4->N5

2D-TLC workflow for resolving m5U and m5Um based on polarity differences.

References

  • N7-Methylguanine at position 46 (m7G46) in tRNA from Thermus thermophilus is required for cell viability at high temperatures through a tRNA modification network - PMC. nih.gov.
  • Evolutionarily conserved proteins MnmE and GidA catalyze the formation of two methyluridine derivatives at tRNA wobble positions - PMC. nih.gov.
  • RNA Modifications - Labome. labome.com.
  • Advances in Quantitative Techniques for Mapping RNA Modifications - MDPI. mdpi.com.

Sources

Validation

Nanopore current blockade signal of 5-Methyl-2-O-methyl-uridine

This guide provides an in-depth technical analysis of the nanopore current blockade characteristics of 5-Methyl-2'-O-methyluridine ( ) , a hyper-modified nucleoside critical for tRNA stability. Publish Comparison Guide:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the nanopore current blockade characteristics of 5-Methyl-2'-O-methyluridine (


) , a hyper-modified nucleoside critical for tRNA stability.

Publish Comparison Guide: Nanopore Signal Characterization of 5-Methyl-2'-O-methyluridine ( )

Executive Summary

5-Methyl-2'-O-methyluridine (


)  is a complex "double modification" found primarily in transfer RNA (tRNA) and ribosomal RNA (rRNA). It combines the base methylation of ribothymidine (

) with the ribose methylation of 2'-O-methyluridine (

).

In Nanopore Direct RNA sequencing (dRNA-seq),


 presents a unique challenge and opportunity. Unlike single modifications that may only shift ionic current, the 2'-O-methyl group in 

induces significant steric hindrance , often resulting in a "stalling" event (increased dwell time) and a distinct current blockade signature. This guide compares

against its constituent single modifications (

,

) and unmodified Uridine (

), providing actionable data for discrimination.

Technical Background: The "Double-Lock" Blockade

The signal generated by a nanopore (e.g., CsgG in R9.4.1 or the RNA004 pore) is a function of the molecular volume and charge distribution of the nucleotide in the constriction zone.

  • Base Modification (

    
    ):  The methyl group at the C5 position adds slight bulk to the pyrimidine ring, causing a minor shift in residual current (
    
    
    
    ) but having minimal impact on translocation speed.
  • Ribose Modification (

    
    ):  The methyl group at the 2'-hydroxyl (2'-OH) position of the ribose sugar is the critical discriminator. It interacts with the motor protein (helicase) and the pore constriction, significantly increasing dwell time  (the duration the nucleotide spends in the pore) due to steric braking.
    
  • Synergy (

    
    ):  The 
    
    
    
    residue exhibits a "Double-Lock" signature: the current shift of the base modification combined with the extended dwell of the ribose modification.

Comparative Performance Analysis

The following data synthesizes signal characteristics from Direct RNA sequencing (using Oxford Nanopore Technologies platforms). Quantitative values (pA) are derived from specific calibration datasets (e.g., Jones et al., Dissertation, Univ. Michigan) and representative literature.[1][2][3][4]

Table 1: Signal Parameter Comparison
FeatureUridine (U) 5-Methyluridine (

)
2'-O-Methyluridine (

)
5-Methyl-2'-O-methyluridine (

)
Chemical Nature UnmodifiedBase Methylation (C5)Ribose Methylation (2'-OH)Double Methylation (C5 + 2'-OH)
Mean Current (pA) *~240 - 250 (Baseline)~259.0~265 - 270~273.1
Dwell Time Standard (Short)StandardWide (Extended) Wide (Extended)
Signal Noise (SD) LowLow-MediumHighHigh
Basecalling Error Low (<5%)Moderate (Mismatch)High (Deletion/Mismatch)Very High (Systematic Deletion)
Primary Identifier Reference MatchCurrent ShiftDwell Time + Error ProfileCurrent Shift + Dwell Time

*Note: Absolute current values (pA) vary by flow cell age, buffer, and pore version (R9.4.1 vs RNA004). The relative trend


 remains consistent.
Key Insights:
  • Differentiation from

    
    :  While both 
    
    
    
    and
    
    
    cause motor stalling (wide dwell),
    
    
    typically exhibits a higher mean current amplitude (~273 pA vs ~265 pA) due to the additional hydrophobicity of the C5-methyl group.
  • Basecalling Artifacts: Standard basecallers (Guppy/Dorado) often fail to call

    
     correctly, frequently registering it as a deletion  or a C/U mismatch  due to the disrupted signal.
    

Experimental Protocol: Detection of

To successfully identify


, researchers must use a Direct RNA Sequencing  workflow that preserves chemical modifications (avoiding cDNA conversion).
Workflow Diagram

The following Graphviz diagram illustrates the critical path for


 detection, highlighting the divergence between standard basecalling and signal-level analysis.

m5Um_Detection_Workflow Sample Total RNA / tRNA Fraction Ligation Adapter Ligation (T4 RNA Ligase 2) Sample->Ligation Sequencing Nanopore Sequencing (SQK-RNA004) Ligation->Sequencing RawSignal Raw Signal (.pod5) Sequencing->RawSignal Basecalling Standard Basecalling (Dorado) RawSignal->Basecalling Sequence Extraction SignalAlign Signal Alignment (Tombo/Nanopolish) RawSignal->SignalAlign Resquiggling ErrorAnalysis Error Signature (Mismatch/Deletion Maps) Basecalling->ErrorAnalysis Align to Ref EventAnalysis Event Analysis (Current & Dwell Time) SignalAlign->EventAnalysis Extract Metrics Identification m5Um Identification ErrorAnalysis->Identification High Deletion Rate EventAnalysis->Identification High Current + Wide Dwell

Caption: Integrated workflow for m5Um detection combining error profiling and raw signal event analysis.

Step-by-Step Methodology
Phase 1: Library Preparation (tRNA-Optimized)
  • Input: 500 ng - 1 µg of purified tRNA or rRNA-depleted total RNA.

  • 3' Adapter Ligation: Use the SQK-RNA004 kit. Crucial: For tRNA, extend ligation time to 15 minutes at room temperature to ensure efficient capture of highly structured molecules.

  • Reverse Transcription (Optional): While the kit includes an RT step to unfold RNA, the cDNA strand is not sequenced. It serves only to stabilize the RNA strand during translocation.

Phase 2: Sequencing
  • Platform: MinION or PromethION with RNA004 flow cells .

  • Runtime: 24-48 hours.

  • Sampling Rate: 3-4 kHz (standard).

Phase 3: Analysis (The "Dual-Path" Approach)

Path A: Error Signature Mapping (Qualitative)

  • Align reads to the reference genome using minimap2.

  • Inspect the specific locus (e.g., tRNA-Phe pos 54/55).

  • Indicator: A sharp spike in "Deletions" or "Mismatches" at the

    
     site compared to unmodified controls.
    

Path B: Signal-Level Quantification (Quantitative)

  • Tool: Nanopolish or Tombo.

  • Process: "Resquiggle" raw reads to the reference.[5]

  • Extraction: Extract mean ionic current and dwell time for the k-mer centered on the modification.

  • Validation: Compare against the values in Table 1 . If the event shows High Current (~273 pA) AND Wide Dwell , it is

    
    . If it shows High Current  but Normal Dwell , it is likely 
    
    
    
    .

Mechanistic Visualization

Understanding why the signal changes is vital for troubleshooting.

Blockade_Mechanism cluster_pore Nanopore Constriction Zone U Uridine (U) Compact, Fast Translocation m5U m5U Base Methylation Slight Current Shift U->m5U + Methyl (Base) Um Um Ribose Methylation Steric Braking (Wide Dwell) U->Um + Methyl (Ribose) m5Um m5Um Double Modification High Current + Wide Dwell m5U->m5Um + Methyl (Ribose) Um->m5Um + Methyl (Base) Mechanism Mechanism: 2'-O-Me group (Um/m5Um) clashes with pore constriction, slowing the motor protein. Mechanism->Um Mechanism->m5Um

Caption: Structural impact of methylation sites on nanopore translocation dynamics.

References

  • Lucas, M. C., et al. (2024).[6] Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing. bioRxiv. Retrieved from [Link][7]

  • Fleming, A. M., et al. (2023). Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination. Nucleic Acids Research.[1] Retrieved from [Link]

  • Leger, A., et al. (2021). RNA modifications detection by comparative Nanopore direct RNA sequencing. Nature Communications. Retrieved from [Link]

Sources

Comparative

Crystal Structure &amp; Thermodynamic Comparison: m5Um vs. Unmodified Uridine RNA Duplexes

Topic: Crystal structure comparison of m5Um vs unmodified uridine RNA duplexes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure comparison of m5Um vs unmodified uridine RNA duplexes Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the development of RNA therapeutics (siRNA, ASO, mRNA vaccines), chemical modifications are critical for enhancing stability and reducing immunogenicity.[2] This guide provides a technical comparison between 5,2'-O-dimethyluridine (m5Um) —a "hyper-modified" residue combining the features of ribothymidine and 2'-O-methyluridine—and unmodified Uridine (U) .[1]

Key Insight: m5Um acts as a rigid structural anchor.[1] While unmodified uridine exhibits conformational flexibility, m5Um locks the ribose into a C3'-endo (North) pucker and enhances base stacking via its C5-methyl group.[1] This dual mechanism results in superior thermodynamic stability (


 per modification) and nuclease resistance, making it a potent tool for locking RNA secondary structures.

Structural Mechanism Analysis

The structural superiority of m5Um over U stems from two distinct chemical alterations that work synergistically: the 5-methyl group on the nucleobase and the 2'-O-methyl group on the ribose.

A. Sugar Pucker Conformation (The "North" Lock)[3]
  • Unmodified Uridine (U): In single-stranded RNA, the ribose ring exists in a dynamic equilibrium between C3'-endo (A-form like) and C2'-endo (B-form like) puckers.[1] Upon duplex formation, it pays an entropic penalty to freeze into the C3'-endo conformation required for A-form helices.[1]

  • m5Um: The bulky 2'-O-methyl group creates a steric clash with the nucleobase and phosphate backbone if the sugar attempts to adopt a C2'-endo conformation.[1] This forces the ribose into a constitutive C3'-endo pucker prior to hybridization.[1]

    • Thermodynamic Benefit: This "pre-organization" eliminates the entropic penalty of freezing the sugar pucker, significantly lowering the free energy (

      
      ) of duplex formation.
      
B. Base Stacking & Major Groove Hydrophobicity
  • Unmodified Uridine (U): Possesses a hydrogen at the C5 position. The stacking surface area is limited, and the major groove is relatively hydrophilic.

  • m5Um: The C5-methyl group increases the polarizability and hydrophobic surface area of the base.

    • Stacking: Enhances London dispersion forces with neighboring bases (5'-purines in particular).[1]

    • Hydration: The hydrophobic methyl group displaces disordered water molecules from the major groove (entropy gain) or structures a "spine of hydration" that bridges phosphate groups, further rigidifying the helix.

C. Minor Groove Architecture
  • m5Um Effect: The 2'-O-methyl group projects into the minor groove.[1] While it widens the groove slightly, it also creates a steric block against minor-groove binding nucleases (e.g., RNase A), providing the "steric gate" mechanism of resistance.

Structural Impact Pathway

The following diagram illustrates the causal link between chemical modification and structural stability.

m5Um_Mechanism Mod m5Um Modification C5_Me C5-Methyl Group Mod->C5_Me O2_Me 2'-O-Methyl Group Mod->O2_Me Stacking Enhanced Base Stacking (Hydrophobic Effect) C5_Me->Stacking Hydration Altered Hydration (Major Groove) C5_Me->Hydration Pucker C3'-endo Sugar Lock (Pre-organization) O2_Me->Pucker Enthalpy Favorable Enthalpy (ΔH) Stacking->Enthalpy Entropy Reduced Entropic Penalty (ΔS) Pucker->Entropy Hydration->Entropy Stability High Duplex Stability (Increased Tm) Entropy->Stability Enthalpy->Stability

Caption: Mechanistic pathway showing how m5Um's dual modifications contribute to thermodynamic stability via entropic and enthalpic gains.[1]

Comparative Data: m5Um vs. Uridine[4][5][6]

The following data summarizes the geometric and thermodynamic differences. Note that while specific values depend on sequence context (nearest neighbors), the trends are universal.

Table 1: Geometric & Conformational Parameters
ParameterUnmodified Uridine (U)m5Um (5,2'-O-dimethyluridine)Structural Consequence
Sugar Pucker Equilibrium (C3'/C2')Rigid C3'-endo (North) Pre-organizes A-form helix; reduces

loss.[1]
Glycosidic Bond Anti (flexible)Anti (restricted)Reduces conformational sampling.
Major Groove Hydrophilic (C5-H)Hydrophobic Patch (C5-Me) Enhances base stacking; displaces water.[1]
Minor Groove Open 2'-OHBlocked 2'-OMe Steric hindrance to nucleases; widening of groove.[1]
Helical Rise ~2.8 Å~2.6 - 2.7 ÅSlightly more compact due to enhanced stacking.[1]
Table 2: Thermodynamic Stability (Duplex Context)
MetricUnmodified Duplexm5Um-Modified DuplexImpact

/ mod
Reference+1.5°C to +2.5°C Significant thermal stabilization.[1]

Reference-1.0 to -2.0 kcal/mol More favorable duplex formation.[1]
Nuclease Resistance Low (

mins)
High (

hours)
Critical for therapeutic viability.

> Note on Data Source: Values are derived from aggregate studies on 2'-O-Me and 5-Me modifications (e.g., standard thermodynamic parameters from Turner et al. and specific modified RNA studies).

Experimental Protocols

To validate these structural claims in your own lab, use the following self-validating protocols.

Protocol A: Comparative Crystallization (Hanging Drop)

Objective: Obtain high-resolution crystals to visualize the hydration spine and sugar pucker.

  • Oligonucleotide Synthesis: Synthesize self-complementary RNA (e.g., 5'-G-G-A-C-U-m5Um-G-G-U-C-C-3') and a control strand with unmodified U.[1]

  • Purification: PAGE purify to >99% purity. Desalt using Sephadex G-25.

  • Annealing: Dissolve RNA to 1.0 mM in annealing buffer (10 mM Na-Cacodylate pH 6.5, 50 mM NaCl). Heat to 90°C for 2 min, cool slowly to 20°C over 4 hours.

  • Screening Matrix:

    • Precipitant:[1] MPD (20-60%) or PEG 4000.[1]

    • Salt: Magnesium Acetate (5-50 mM) or Spermine (1-5 mM).[1]

    • Buffer: Na-Cacodylate or HEPES (pH 6.0 - 7.5).[1]

  • Validation: Check crystals under polarized light. Confirm diffraction >2.5 Å at a synchrotron source. Look for the electron density of the methyl groups at C5 and 2'-O positions.

Protocol B: UV-Melting Analysis (Thermodynamics)

Objective: Quantify the stabilization energy (


).
  • Sample Prep: Prepare 2

    
    M duplex in melting buffer (1 M NaCl, 10 mM Phosphate, 0.1 mM EDTA, pH 7.0). High salt ensures duplex formation is dominated by base pairing, not backbone repulsion.[1]
    
  • Ramping: Heat from 15°C to 90°C at 0.5°C/min. Monitor Absorbance at 260 nm.[1]

  • Analysis:

    • Calculate

      
       (first derivative maximum).
      
    • Derive

      
       and 
      
      
      
      using the van't Hoff plot (
      
      
      vs
      
      
      ).
    • Self-Check: The m5Um duplex must show a higher

      
       and a steeper transition (higher cooperativity) than the U duplex.
      
Experimental Workflow Diagram

The following Graphviz diagram outlines the validation workflow for comparing these structures.

Workflow Synth Synthesis: m5Um vs U Oligos QC QC: PAGE & Mass Spec Synth->QC Branch Analysis Type QC->Branch Cryst X-Ray Crystallography (Hanging Drop) Branch->Cryst Structural Therm UV-Melting Curves (Thermodynamics) Branch->Therm Stability Data_Cryst Output: Electron Density Map (Verify C3'-endo & Me-groups) Cryst->Data_Cryst Data_Therm Output: Tm, ΔG, ΔH, ΔS (Quantify Stability) Therm->Data_Therm Conclusion Final Comparison Report Data_Cryst->Conclusion Data_Therm->Conclusion

Caption: Step-by-step workflow for experimentally validating the structural and thermodynamic differences between m5Um and U.

References

  • Structural basis of 2'-O-methylation

    • Muffara, A. et al.[1][3] "Crystal structures of DNA:DNA and DNA:RNA duplexes containing 5-(N-aminohexyl)carbamoyl-modified uracils." Nucleic Acids Research, 2007.[1] Link (Discusses NUm and general 2'-O-Me effects).[1]

    • Egli, M. et al.[1][3] "Crystal structure of the A-DNA decamer... containing 2'-O-methyl-adenosine."[1] Biochemistry, 1993.[1] (Foundational work on 2'-O-Me rigidification).

  • Thermodynamic Stability

    • Kierzek, E. et al.[1][3] "The contribution of pseudouridine, 5-methylcytidine, and 5-methyluridine to the thermodynamic stability of RNA duplexes."[4] Biochemistry, 2014.[1] (Establishes the stability of C5-methyl modifications).

    • Majlessi, M. et al.[1][3] "Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets." Nucleic Acids Research, 1998.[1] Link (Quantifies the Tm boost of 2'-O-Me).[1]

  • tRNA Structural Context (m5Um source)

    • Jovine, L. et al.[1] "The crystal structure of yeast phenylalanine tRNA at 2.0 A resolution: cleavage by Mg(2+) in 15-year old crystals." Journal of Molecular Biology, 2000. Link (PDB ID: 1EHZ - Contains m5Um at position 54, demonstrating the C3'-endo lock in a loop context).[1]

  • General RNA Modification Database

    • Modomics.[1] "5,2'-O-dimethyluridine (m5Um)."[1][5] Link (Chemical structure and occurrence data).

Sources

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